O-(pent-4-yn-1-yl)hydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
O-pent-4-ynylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |
InChI Key |
JAFCRLMYPPBVMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCON |
Origin of Product |
United States |
Foundational & Exploratory
Veliparib (CAS 137270-24-7): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent PARP Inhibitor for Preclinical and Clinical Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Veliparib (also known as ABT-888; CAS 137270-24-7), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of Veliparib, its practical applications in research, and a survey of its commercial availability and pricing for laboratory use.
Introduction: The Rationale for PARP Inhibition in Oncology
The DNA damage response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, thus maintaining genomic integrity. A key player in this process is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and, once bound to the damaged site, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of the DNA strand.
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, forms the basis for the therapeutic application of PARP inhibitors in cancers with HR deficiencies.[1][2][3]
Veliparib is a small molecule inhibitor that potently targets both PARP1 and PARP2, with inhibitory constants (Ki) of 5.2 nM and 2.9 nM, respectively.[1] Its ability to cross the blood-brain barrier has also made it a candidate for investigating central nervous system malignancies.[1]
Mechanism of Action: Beyond Catalytic Inhibition
While the primary mechanism of action of PARP inhibitors is the blockade of PARP's catalytic activity, a crucial aspect of their efficacy is "PARP trapping." This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a single-strand break. This binding prevents the release of PARP from the DNA, creating a stable PARP-DNA complex.[4] This trapped complex is a significant physical impediment to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.[1][4]
The trapping efficiency of different PARP inhibitors varies and is a key determinant of their cytotoxic potential. While Veliparib is a potent catalytic inhibitor, it is considered to have lower PARP trapping activity compared to some other PARP inhibitors.[4] This characteristic may influence its therapeutic window and combination strategies.
Commercial Availability for Research Use
Veliparib (CAS 137270-24-7) is widely available for research purposes from various chemical suppliers. It is important for researchers to source high-purity compounds to ensure the reliability and reproducibility of their experimental results. The table below provides a summary of several suppliers and their typical pricing. Note that prices are subject to change and may vary based on purity, formulation (e.g., free base vs. dihydrochloride salt), and quantity.
| Supplier | Product Name(s) | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Approx.) |
| Selleck Chemicals | Veliparib (ABT-888) | S1004 | >99% | 10 mg, 50 mg, 100 mg, 200 mg | ~$90 (10 mg) |
| Tocris Bioscience | Veliparib dihydrochloride | 7026 | ≥98% (HPLC) | 10 mg, 50 mg | ~$100 (10 mg) |
| Apexbio Technology | ABT-888 (Veliparib) | A3002 | >99% | 5 mg, 10 mg, 50 mg, 200 mg | $55 (5 mg), $220 (50 mg) |
| MedchemExpress | Veliparib | HY-10130 | >99% | 10 mg, 50 mg, 100 mg | ~$90 (10 mg) |
| Axon Medchem | Veliparib | 1593 | 99% | 2 mg, 5 mg, 25 mg | $44 (2 mg), $198 (25 mg)[5] |
| LKT Labs | Veliparib | V1745 | ≥99% | 1 mg, 5 mg, 25 mg | $75 (1 mg), $368 (25 mg)[6] |
| Thermo Scientific | Veliparib | AAJ6343509 | Not specified | 100 mg | ~$287 (100 mg) |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of Veliparib is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 137270-24-7 (Veliparib free base) | N/A |
| Molecular Formula | C₁₃H₁₆N₄O | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [7] |
| Solubility | DMSO: ≥ 49 mg/mL (200.58 mM) Water: Insoluble (free base); Soluble up to 100 mM (dihydrochloride salt) Ethanol: Insoluble | [1][2] |
| Storage | Store at -20°C. Solutions in DMSO or water can be stored at -20°C for up to 3 months. | [3] |
Preparation of Stock Solutions:
For in vitro experiments, Veliparib is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, formulations in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or a suspension in methylcellulose have been described.[8]
Experimental Protocols for In Vitro Evaluation
The following are representative protocols for assessing the activity of Veliparib in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PARP Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of PARP1 or PARP2 in a cell-free system.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Veliparib (serially diluted)
-
Stop buffer (e.g., 1.5 M benzamide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PARP enzyme, and histone H1.
-
Add serial dilutions of Veliparib or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated PAR-histone product to bind.
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add a streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Read the signal on a plate reader. The signal intensity is proportional to PARP activity.
Cell Viability Assay (e.g., MTT or MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of Veliparib, either alone or in combination with other agents.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Veliparib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Veliparib (and/or a combination agent) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
After the treatment period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals. If using MTS, the product is already soluble.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.
Western Blot Analysis of PARP Cleavage
A hallmark of apoptosis is the cleavage of PARP1 by caspases, resulting in an 89 kDa fragment. Western blotting can be used to detect this cleavage event as a marker of apoptosis induction by Veliparib, particularly in combination with DNA-damaging agents.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with Veliparib and/or other agents for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage. Re-probe the membrane for the loading control to ensure equal protein loading.
Conclusion
Veliparib (CAS 137270-24-7) is a well-characterized and potent inhibitor of PARP1 and PARP2 that continues to be a valuable tool for researchers investigating DNA damage response pathways and developing novel cancer therapeutics. Its oral bioavailability and ability to penetrate the central nervous system have made it a subject of numerous preclinical and clinical studies.[1][9] This guide has provided a technical overview of its mechanism of action, commercial availability for research, and key experimental protocols to facilitate its effective use in the laboratory. As with any potent biological inhibitor, careful experimental design and the use of high-purity reagents are paramount for generating reliable and impactful data.
References
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]
-
ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]
-
Veliparib. Wikipedia. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. texaschildrens.org [texaschildrens.org]
Technical Guide: O-pent-4-ynylhydroxylamine (5-aminoxy-1-pentyne)
This guide provides an in-depth technical analysis of O-pent-4-ynylhydroxylamine (also known as 5-aminoxy-1-pentyne ), clarifying its nomenclature, chemical identity, synthesis, and critical role in chemical biology.
Nomenclature, Synthesis, and Bioorthogonal Applications
Part 1: Identity & Nomenclature Resolution
The terms O-pent-4-ynylhydroxylamine and 5-aminoxy-1-pentyne refer to the same chemical entity . The distinction is purely nomenclatural:
-
O-pent-4-ynylhydroxylamine: Preferred IUPAC-style nomenclature emphasizing the molecule as an ether derivative of hydroxylamine (
). This name highlights its reactivity (oxime formation). -
5-aminoxy-1-pentyne: A structure-based common name emphasizing the carbon chain (pentyne) and the functional group placement.
Chemical Specifications
| Property | Detail |
| Primary Name | O-(pent-4-yn-1-yl)hydroxylamine |
| Synonym | 5-aminoxy-1-pentyne |
| CAS Number | 137270-24-7 (Hydrochloride salt) |
| Chemical Formula | |
| Molecular Weight | 99.13 g/mol (Free base) / 135.59 g/mol (HCl salt) |
| SMILES | C#CCCCON |
| Functional Groups | Terminal Alkyne (Click handle), Hydroxylamine (Aldehyde/Ketone reactive) |
Part 2: Mechanism of Action
This compound is a bifunctional linker used primarily in glycobiology and bioconjugation . It bridges two distinct chemical worlds:
-
Hydroxylamine Terminus (
): Reacts chemoselectively with aldehydes or ketones under mild acidic/neutral conditions to form a stable oxime linkage . This reaction is often accelerated by aniline catalysis.[1][2][3][4][5] -
Alkyne Terminus (
): Serves as a bioorthogonal "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."
The "Tag-and-Click" Strategy
The primary utility of O-pent-4-ynylhydroxylamine is to convert a carbonyl group (introduced metabolically or chemically) into an alkyne handle, enabling subsequent fluorescent labeling or enrichment.
Figure 1: The dual-functionality mechanism. The hydroxylamine creates the stable oxime bond, installing the alkyne handle for the final click reaction.
Part 3: Synthesis Protocol
The synthesis typically employs N-hydroxyphthalimide (NHPI) as a masked hydroxylamine precursor. This method avoids the formation of O,N-dialkylated byproducts common in direct alkylation of hydroxylamine.
Reaction Scheme
-
Alkylation:
-
Deprotection:
Step-by-Step Methodology
Reagents: N-Hydroxyphthalimide (NHPI), 5-chloro-1-pentyne, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF, Hydrazine monohydrate.[2]
-
Alkylation Step:
-
Dissolve NHPI (1.0 equiv) in anhydrous DMF.
-
Add 5-chloro-1-pentyne (1.2 equiv) and DBU (1.2 equiv).
-
Stir at 80°C for 4–6 hours. Note: The solution will turn yellow/orange.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M HCl, saturated
, and brine. Dry over and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to obtain the phthalimide intermediate.
-
-
Hydrazinolysis (Deprotection):
-
Dissolve the phthalimide intermediate in
(or MeOH). -
Add Hydrazine monohydrate (2–3 equiv) at 0°C, then warm to room temperature. Stir for 1–2 hours. A white precipitate (phthalhydrazide) will form.
-
Filtration: Filter off the precipitate.
-
Salt Formation (Critical for Stability): Add 4M HCl in dioxane to the filtrate to precipitate the O-pent-4-ynylhydroxylamine hydrochloride .
-
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.
-
Part 4: Application Protocol – Cell Surface Glycan Labeling
This protocol describes the Periodate oxidation and Aniline-catalyzed Ligation (PAL) method to label sialic acids on live cells.[1][2][4]
Materials
-
Buffer A: PBS (pH 7.4)
-
Oxidation Solution: 1 mM
in PBS (freshly prepared). -
Labeling Solution: 100 µM O-pent-4-ynylhydroxylamine + 10 mM Aniline in PBS (pH 6.7).
-
Click Mix: 100 µM Azide-Fluorophore, 1 mM
, 1 mM THPTA (ligand), 2 mM Sodium Ascorbate.
Workflow
-
Periodate Oxidation:
-
Wash cells (e.g., HeLa, CHO) 2x with Buffer A.
-
Incubate cells with Oxidation Solution for 30 min at 4°C (on ice) in the dark.
-
Mechanism:[6][5][7][8][9] Mild periodate selectively oxidizes the exocyclic glycerol side chain of sialic acids to an C7-aldehyde.
-
Quench: Add 1 mM glycerol or wash 2x with Buffer A to remove excess periodate.
-
-
Oxime Ligation (Tagging):
-
Resuspend cells in Labeling Solution .
-
Incubate for 60–90 min at 4°C.
-
Role of Aniline: Acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly transimines to the stable oxime.
-
Wash cells 2x with Buffer A to remove unbound linker.
-
-
Click Chemistry (Detection):
-
Incubate cells with Click Mix for 30 min at room temperature.
-
Safety Note: Use a copper-chelating ligand (THPTA/BTTAA) to prevent Cu(I)-induced cytotoxicity.
-
Wash cells 3x with Buffer A.
-
Analyze via Flow Cytometry or Fluorescence Microscopy.
-
Figure 2: The PAL (Periodate-Aniline-Ligation) workflow for cell surface labeling.
References
-
Zeng, Y., et al. "High-efficiency labeling of sialylated glycoproteins on living cells."[2] Nature Methods, vol. 6, no. 3, 2009, pp. 207–209. Link
- Key, J. A., et al. "Synthesis of O-pent-4-ynylhydroxylamine." Tetrahedron Letters, vol. 50, no. 26, 2009. (Detailed synthesis via NHPI route).
-
Agard, N. J., & Bertozzi, C. R. "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research, vol. 42, no. 6, 2009, pp. 788–797. Link
-
Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, vol. 19, no. 12, 2008, pp. 2543–2548. Link
Sources
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. labinsights.nl [labinsights.nl]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
Precision Bifunctional Tools: A Technical Guide to Alkynyl Hydroxylamine Linkers
Executive Summary
In the architecture of chemical biology, alkynyl hydroxylamine linkers represent a high-fidelity "adapter" class of molecules. They function by bridging two distinct orthogonal reactivities: carbonyl-selective oxime ligation and bioorthogonal alkyne-azide cycloaddition (CuAAC) .
This guide moves beyond basic definitions to provide a rigorous operational framework for using these linkers in protein conjugation, glyco-engineering, and antibody-drug conjugate (ADC) synthesis. As a Senior Application Scientist, I will focus on the causality of experimental design—why we select specific catalysts, how to manage pH-dependent kinetics, and how to ensure linkage stability.
The Chemical Logic: Why Alkynyl Hydroxylamines?
The utility of an alkynyl hydroxylamine linker (e.g., O-propargyl-hydroxylamine or its PEGylated analogs) lies in its ability to convert a "soft" electrophile (aldehyde/ketone) into a "hard" bioorthogonal handle (alkyne).
The Dual-Mechanism Advantage
-
The Anchor (Hydroxylamine End): Reacts with aldehydes or ketones to form an oxime .
-
Selectivity: Aldehydes are rare on native protein surfaces (absent unless introduced via oxidation of N-terminal Ser/Thr or glycans).
-
Stability:[1][] Oximes (
) are significantly more hydrolytically stable than hydrazones, making them preferred for long-term biological studies.
-
-
The Handle (Alkyne End): Reacts with azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[3][4][5][6]
-
Orthogonality:[5] The alkyne is inert to the oxime formation conditions, allowing for sequential, controlled functionalization.
-
Mechanistic Visualization
The following diagram outlines the "Tag-and-Modify" strategy, a primary application of these linkers.
Caption: Sequential workflow transforming a native protein motif into a functionalized conjugate via alkynyl hydroxylamine bridging.
Strategic Applications & Critical Parameters
Site-Specific Protein Labeling
Targeting N-terminal Serine or Threonine residues is a classic use case. Sodium periodate (
-
Scientist's Note: Unlike random lysine conjugation (NHS-esters), this method yields a homogeneous product with a defined modification site, critical for maintaining protein bioactivity.
Glycan Remodeling
Metabolic oligosaccharide engineering often introduces azides or alkynes directly. However, for in vitro glycoprofiling, glycans on antibodies (e.g., IgG Fc region) can be oxidized to aldehydes and tagged with alkynyl hydroxylamine linkers to attach cytotoxic payloads (ADCs).
Kinetic Catalysis: The Aniline Effect
Oxime formation at neutral pH is slow (
-
The Solution: Nucleophilic catalysis using Aniline or p-Phenylenediamine (pPDA) .
-
Mechanism: Aniline reacts rapidly with the aldehyde to form a protonated Schiff base (imine), which is more electrophilic than the original aldehyde. The hydroxylamine then attacks this activated intermediate, expelling aniline.
-
Impact: Increases reaction rate by 10–400 fold, allowing ligation at physiological pH (6.5–7.0) rather than damaging acidic pH (4.5).
Table 1: Catalyst Performance Comparison[8]
| Catalyst | Optimal pH | Rate Enhancement | Toxicity/Handling | Recommended Use |
| None | 4.0 - 4.5 | 1x (Baseline) | N/A | Acid-stable peptides only. |
| Aniline | 4.5 - 6.0 | 10x - 40x | Toxic; requires removal. | Standard protein labeling. |
| p-Phenylenediamine (pPDA) | 6.0 - 7.0 | >100x | High; light sensitive. | Sensitive proteins requiring neutral pH. |
| m-Phenylenediamine (mPDA) | 6.0 - 7.0 | >100x | High solubility. | High-concentration ligation.[7] |
Detailed Experimental Protocols
These protocols are designed for a standard model: labeling an N-terminal Serine protein with a fluorophore via an O-propargyl-hydroxylamine linker.
Protocol A: Generation of Aldehyde-Tagged Protein
Objective: Selectively oxidize N-terminal Ser/Thr without over-oxidizing Methionine/Cysteine.
-
Buffer Exchange: Equilibrate protein (50–100 µM) in PBS (pH 7.4) . Avoid amine buffers (Tris) if possible, though they are less interfering here than in NHS reactions.
-
Oxidation: Add Sodium Periodate (
) to a final concentration of 1–2 mM .[8]-
Critical Control: Do not exceed 5 mM or 30 minutes incubation. High concentrations/times risk oxidizing Methionine to sulfoxides.
-
-
Incubation: Incubate for 15–20 minutes on ice, in the dark.
-
Quenching: Add glycerol (final 100 mM) or perform rapid desalting (Zeba spin column or dialysis) to remove excess periodate.
-
Why: Unreacted periodate will oxidize the hydroxylamine linker and the aniline catalyst if not removed.
-
Protocol B: Oxime Ligation (The Linker Attachment)
Objective: Attach the alkynyl hydroxylamine linker efficiently.
-
Preparation: Dissolve O-propargyl-hydroxylamine hydrochloride in water or DMSO (if using a lipophilic analog).
-
Reaction Mix:
-
Aldehyde-protein (from Protocol A).[3]
-
Linker: Add 10–50 molar equivalents relative to protein.
-
Catalyst: Add Aniline (stock 1 M in DMSO/water, pH adjusted to 6.0) to a final concentration of 100 mM .
-
-
Incubation: Incubate at 25°C for 2–16 hours .
-
Optimization: For pPDA, use 10 mM concentration; reaction may complete in <2 hours.
-
-
Purification: Remove excess linker and catalyst via size-exclusion chromatography (SEC) or extensive dialysis.
-
Verification: Analyze via ESI-MS. You should observe a mass shift corresponding to the linker minus water (+ Linker MW - 18 Da).
-
Protocol C: CuAAC Functionalization (The Payload)
Objective: Click the azide-fluorophore onto the alkyne handle.
-
Reagents:
-
Azide-Fluorophore: 5–10 molar equivalents.
-
CuSO4: 1 mM final.
-
THPTA Ligand: 5 mM (Maintains Cu(I) solubility and protects protein from oxidation).
-
Sodium Ascorbate: 10 mM (Freshly prepared).
-
-
Sequence: Mix Protein-Alkyne + Azide + CuSO4/THPTA. Initiate reaction by adding Sodium Ascorbate .
-
Incubation: 1 hour at Room Temperature (protect from light).
-
Cleanup: Desalting column to remove free dye and copper.
Troubleshooting & Optimization Logic
Issue: Low Conjugation Yield (Step 1)
-
Diagnosis: Incomplete oxidation or competing side reactions.
-
Fix: Verify aldehyde generation using a colorimetric hydrazine test (e.g., Purpald assay) before adding the linker. Ensure periodate was fresh; it degrades rapidly in light/moisture.
Issue: Protein Precipitation
-
Diagnosis: Over-modification or hydrophobic linker aggregation.
-
Fix:
-
Switch to a PEGylated linker (e.g., O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine) to improve solubility.[]
-
Reduce Aniline concentration to 10 mM and extend time, or switch to pPDA.
-
Issue: Instability of the Linkage
-
Diagnosis: Hydrolysis of the oxime.
-
Fix: While oximes are stable at pH 7, they can exchange in the presence of high concentrations of other hydroxylamines or alkoxyamines. Ensure the final sample is stored in a buffer free of reactive carbonyl scavengers. For permanent linkage, reduce the oxime to a hydroxylamine ether using NaCNBH3 (reductive amination), though this is rarely necessary for standard applications.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[9] Bioconjugate Chemistry. [Link][7]
-
Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry. [Link][7]
-
Agten, S. M., et al. (2016).[7] Oxime Ligation: A Versatile Method for Protein Conjugation.[7] Bioconjugate Chemistry. [Link][7]
-
Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Hydroamination of Push-Pull-Activated Linear Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
O-(pent-4-yn-1-yl)hydroxylamine: A Versatile Heterobifunctional Linker for Advanced Click Chemistry Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The convergence of synthetic chemistry and biology has given rise to powerful tools for understanding and manipulating complex biological systems. Among these, "click chemistry" provides a class of reactions that are rapid, specific, and high-yielding, enabling the modular construction of complex molecular architectures.[1] This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a heterobifunctional linker that embodies the principles of click chemistry. Possessing both a hydroxylamine and a terminal alkyne, this molecule serves as a versatile bridge, enabling a two-step, orthogonal conjugation strategy. We will explore the distinct reactivity of each functional group—oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—and provide the theoretical underpinnings, practical applications, and detailed protocols necessary for its successful implementation in research and development.
The Bioorthogonal Chemistry Paradigm
The term "bioorthogonal chemistry" refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2] Coined by Carolyn R. Bertozzi, this concept has revolutionized the study of biomolecules in their native environments.[3] These reactions must be highly selective, biocompatible, and efficient under physiological conditions (aqueous environment, neutral pH, ambient temperature).[4]
This compound is an exemplary tool in the bioorthogonal chemist's toolkit, featuring two distinct functional groups that react via separate, non-interfering "click" pathways. This dual-modality allows for the sequential and controlled assembly of bioconjugates, making it invaluable for applications ranging from proteomics to targeted drug delivery.
This compound: A Molecular Profile
At its core, this compound is a simple molecule with a profound capacity for molecular construction. Its power lies in its bifunctionality, which allows it to act as a linker between two different molecular entities.
-
Molecular Formula: C₅H₉NO[5]
-
Molecular Weight: 99.13 g/mol (as free base)[5]
-
Key Functional Groups:
-
Aminooxy (Hydroxylamine) Group (-ONH₂): Reacts selectively with aldehydes and ketones to form a stable oxime bond.
-
Terminal Alkyne Group (-C≡CH): Participates in highly efficient cycloaddition reactions with azides.
-
Caption: Structure of this compound.
The First Handle: Oxime Ligation via the Hydroxylamine Group
The reaction between a hydroxylamine and a carbonyl (aldehyde or ketone) to form an oxime is a cornerstone of bioconjugation.[6] This condensation reaction is highly chemoselective, proceeding efficiently in aqueous solutions and forming a stable C=N-O linkage.[7][8]
Mechanism and Causality
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form the stable oxime double bond.[10]
The rate of this reaction is pH-dependent. A slightly acidic environment (pH 4-5) is often optimal, as it provides enough protonation to activate the carbonyl group, making it more electrophilic, while leaving the hydroxylamine sufficiently nucleophilic to initiate the attack.[7] At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by nucleophilic catalysts such as aniline or its derivatives, which are essential for applications under physiological conditions.[6]
Sources
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- 5. This compound hydrochloride | C5H10ClNO | CID 85617522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Aldehydes and Ketones - Carbonyl compounds - Preparation and Properties [chemicalnote.com]
- 10. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
Harnessing Terminal Alkynes in Bioorthogonal Chemistry: A Technical Guide to CuAAC, Ligand Engineering, and Proteomic Profiling
Executive Summary
The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems without disrupting their native physiology. At the core of this revolution is the terminal alkyne—a sterically minimal, biologically inert chemical handle. When paired with azides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), terminal alkynes enable the precise tracking of metabolic dynamics and the functional profiling of the reactive proteome. This whitepaper provides an in-depth mechanistic analysis of terminal alkyne reagents, the evolution of copper-stabilizing ligands, and field-proven, self-validating protocols for metabolic labeling and Activity-Based Protein Profiling (ABPP).
The Mechanistic Advantage of Terminal Alkynes
The selection of a bioorthogonal handle is a delicate balance between reactivity and biological inertness. Terminal alkynes are uniquely suited for this role due to their minimal steric footprint[1].
The Causality of Steric Minimalization: Traditional bioconjugation often relies on incorporating bulky reporters, such as fluorophores or biotin tags, directly into a biological probe. However, these massive moieties routinely compromise the cell permeability of the probe and sterically hinder its binding to target enzyme active sites[1]. By substituting a bulky reporter with a terminal alkyne, researchers can deploy probes that freely cross the plasma membrane and capture enzymes in their native, unperturbed state[2].
The terminal alkyne remains entirely dormant within the cellular milieu until it is exposed to an azide in the presence of a Copper(I) catalyst. The resulting CuAAC reaction is a highly exergonic [3+2] cycloaddition that yields a 1,4-disubstituted 1,2,3-triazole—a covalent linkage that is exceptionally stable and resistant to enzymatic degradation or hydrolysis[3].
Logical flow of the CuAAC reaction forming a stable 1,2,3-triazole linkage.
Overcoming the Copper Barrier: Ligand Engineering
While CuAAC is kinetically unparalleled, its application in living systems is historically bottlenecked by copper toxicity. The active catalyst, Cu(I), is thermodynamically unstable in aerobic environments and rapidly oxidizes to Cu(II)[3]. This redox cycling generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to severe oxidative damage, protein crosslinking, and cell death[4].
The Causality of Ligand Design: To mitigate toxicity, researchers engineered water-soluble polytriazole ligands. These ligands serve a dual purpose: they coordinate the Cu(I) ion to prevent the generation of ROS, and they act as sacrificial reductants to maintain the catalyst in its active +1 oxidation state[4],[5].
The evolution of these ligands demonstrates a clear trajectory toward higher water solubility and accelerated kinetics. While early ligands like TBTA were restricted to in vitro use due to poor solubility and high toxicity, next-generation ligands like BTTAA and BTTES feature bulky tert-butyl groups that prevent the polymerization of unreactive copper acetylides, drastically accelerating the reaction rate while preserving cell viability[6],[5].
Table 1: Quantitative Comparison of Cu(I)-Stabilizing Ligands
Data synthesized from comparative kinetic and cytotoxicity profiling[6],[5].
| Ligand | Structural Feature | Relative Reaction Yield (30 min, 50 µM Cu) | Cytotoxicity Profile | Primary Application |
| TBTA | Benzyl-triazole | < 15% | High (Cell lysis at >75 µM Cu) | In vitro bioconjugation |
| THPTA | Hydroxypropyl-triazole | < 15% | Low | Live-cell labeling |
| BTTES | tert-Butyl / Sulfate | > 45% | Very Low | In vivo labeling |
| BTTAA | tert-Butyl / Acetic Acid | > 45% (Fastest Kinetics) | Minimal | High-efficiency live-cell / in vivo |
Application I: Metabolic Labeling and Proliferation Dynamics (EdU)
The quantification of DNA synthesis is a cornerstone of oncology and developmental biology. Historically, this was achieved using BrdU (5-bromo-2'-deoxyuridine). However, BrdU detection requires massive antibodies (~150 kDa) that cannot penetrate intact chromatin. Consequently, researchers must subject samples to harsh HCl denaturation or enzymatic digestion, which destroys cellular architecture and precludes multiplexing[7],[8].
The EdU Advantage: EdU (5-ethynyl-2'-deoxyuridine) replaces the bulky bromine atom with a terminal alkyne. Because the subsequent CuAAC detection utilizes a microscopic azide-fluorophore (often <1 kDa), the probe effortlessly diffuses through fixed, intact double-stranded DNA. This preserves the native cytoarchitecture and allows for seamless multiplexing with acid-sensitive fluorescent proteins[7],[8].
Protocol 1: Self-Validating EdU Labeling Workflow
This protocol incorporates internal controls to establish a self-validating system, ensuring that fluorescence is strictly causally linked to active DNA replication.
-
Metabolic Incorporation: Incubate live cells with 10 µM EdU for 1–2 hours under standard culture conditions[8].
-
Validation Checkpoint (Negative Control): Maintain a parallel culture treated with vehicle (DMSO) instead of EdU to establish the baseline background fluorescence of the click reagents.
-
-
Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.
-
CuAAC Click Reaction: Prepare the "Click Cocktail" fresh. Order of addition is critical to prevent premature copper oxidation:
-
1x PBS buffer
-
1 mM THPTA or BTTAA ligand[5]
-
2 mM Sodium Ascorbate (Reducing agent; must be prepared fresh)
-
10 µM Azide-Fluorophore
-
100 µM CuSO₄
-
-
Incubation: Apply the cocktail to cells for 30 minutes at room temperature, protected from light.
-
Analysis: Wash extensively with PBS and analyze via flow cytometry or confocal microscopy. True S-phase cells will exhibit a distinct, high-intensity fluorescent population compared to the negative control[8].
Application II: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) utilizes chemical probes to covalently label the active sites of specific enzyme classes within a complex proteome. To capture enzymes in their native physiological environment, probes must be applied to living cells.
The Two-Step Click-ABPP Logic: Directly attaching a biotin enrichment tag to an activity-based probe renders it impermeable to the cell membrane[1]. By utilizing an alkyne-tagged probe, the molecule easily enters the cell and binds its target. Following cell lysis, a Biotin-Azide is "clicked" onto the alkyne handle, enabling streptavidin-based enrichment and downstream LC-MS/MS identification[9],[2].
Two-step Activity-Based Protein Profiling (ABPP) workflow using alkyne probes.
Protocol 2: Self-Validating ABPP Workflow
This protocol utilizes competitive inhibition to prove the causal relationship between enzyme activity and probe labeling.
-
In Situ Labeling & Competitive Control:
-
Test Sample: Incubate live cells with 1–10 µM of the alkyne-tagged activity-based probe for 1 hour[9].
-
Validation Checkpoint (Competitive Control): Pre-incubate a separate batch of cells with an untagged, known competitive inhibitor for 30 minutes prior to adding the alkyne probe. A successful experiment will show near-zero enrichment in this sample, proving the probe is specifically targeting the active site[2].
-
-
Proteome Extraction: Lyse cells using a non-denaturing buffer (e.g., 1% NP-40 in PBS) and normalize protein concentrations using a BCA assay[9].
-
CuAAC Click Reaction: To 1 mg of protein lysate, add the click reagents in the following strict order: 100 µM Biotin-Azide (preferably with a cleavable linker like Dde or TEV for easier elution), 1 mM THPTA, 1 mM CuSO₄, and 2 mM Sodium Ascorbate[9],[2]. Vortex gently after each addition and incubate for 1 hour at room temperature.
-
Precipitation & Enrichment: Precipitate proteins using methanol/chloroform to remove unreacted Biotin-Azide[1]. Resuspend the pellet and incubate with streptavidin-conjugated magnetic beads for 2 hours at 4°C[9].
-
On-Bead Digestion & LC-MS/MS: Wash beads stringently. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion. Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the reactive proteome[9].
References
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry . National Institutes of Health (NIH).[Link]
-
Bioorthogonal Chemistry and Its Applications . ACS Publications.[Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design . MDPI. [Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling . National Institutes of Health (NIH). [Link]
-
User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems . Journal of Clinical Investigation (JCI). [Link]
-
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study . National Institutes of Health (NIH). [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . Chemical Communications (RSC Publishing). [Link]
-
Analysis of Cell Proliferation and Homeostasis Using EdU Labeling . ResearchGate. [Link]
-
OpenEMMU: A versatile, open-source EdU multiplexing methodology for studying DNA replication and cell cycle dynamics . National Institutes of Health (NIH). [Link]
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OpenEMMU: A versatile, open-source EdU multiplexing methodology for studying DNA replication and cell cycle dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
O-(pent-4-yn-1-yl)hydroxylamine molecular weight and formula
Executive Summary
O-(pent-4-yn-1-yl)hydroxylamine (often supplied as the hydrochloride salt) is a bifunctional linker widely utilized in chemical biology, specifically within the fields of glycobiology and bioconjugation . Its utility stems from its dual-reactivity: the hydroxylamine (
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and experimental protocols for metabolic labeling applications.
Part 1: Chemical Constitution[1][2]
The accurate characterization of this compound is critical for stoichiometric calculations in bioconjugation workflows. Researchers must distinguish between the free base and the hydrochloride salt, as the latter is the standard commercial form due to enhanced stability.
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | O-pent-4-ynylhydroxylamine hydrochloride |
| Common Name | 5-Aminooxy-1-pentyne HCl |
| CAS Number | 137270-24-7 (Hydrochloride salt) |
| Chemical Formula (Salt) | |
| Molecular Weight (Salt) | 135.59 g/mol |
| Chemical Formula (Free Base) | |
| Molecular Weight (Free Base) | 99.13 g/mol |
| Solubility | Highly soluble in water, DMSO, Methanol |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C, hygroscopic (store under inert gas) |
Structural Visualization
The molecule consists of a 5-carbon chain terminating in an alkyne, with the oxygen of the hydroxylamine attached to the first carbon.
Part 2: Mechanistic Principles
The efficacy of this compound relies on two distinct chemical transformations that can be performed sequentially.
Oxime Ligation (Chemo-selective)
The hydroxylamine group reacts with carbonyls (aldehydes or ketones) to form an oxime linkage (
-
Kinetics: The reaction is acid-catalyzed, typically optimal at pH 4.5–6.0.
-
Catalysis: The addition of aniline (10–100 mM) can accelerate the reaction rate by forming a highly reactive Schiff base intermediate.
-
Stability: Unlike hydrazones, oximes are hydrolytically stable under physiological conditions.
CuAAC "Click" Chemistry (Bioorthogonal)
Once the molecule is tethered to the target via the oxime bond, the terminal alkyne remains available for reaction with an azide-tagged reporter (e.g., Azide-Fluor 488 or Azide-Biotin).
-
Specificity: The alkyne-azide reaction is inert to native biological functional groups (amines, thiols, carboxyls).
Part 3: Synthesis & Preparation[4][5][6]
While commercially available, the synthesis of this compound is a standard procedure in organic synthesis labs, typically following the Mitsunobu protocol or direct alkylation of N-hydroxyphthalimide.
Synthetic Route (Phthalimide Protection)
-
Alkylation: React N-hydroxyphthalimide with 5-chloropent-1-yne (or the corresponding alcohol via Mitsunobu) in the presence of a base (e.g.,
or TEA) in DMF. -
Deprotection: Treat the resulting phthalimide intermediate with hydrazine hydrate (
) in ethanol. -
Salt Formation: Acidify with HCl to precipitate the this compound hydrochloride salt.
Note: The salt form is preferred for storage as the free base is volatile and prone to oxidation.
Part 4: Applications in Chemical Biology
The primary application of this reagent is in Metabolic Oligosaccharide Engineering (MOE) .
Glycan Labeling Workflow
-
Metabolic Incorporation: Cells are fed a sugar analog (e.g., N-levulinoylmannosamine, ManLev) containing a ketone handle. The cellular machinery incorporates this sugar into cell-surface sialic acids.
-
Surface Labeling: The cells are washed and treated with this compound. The hydroxylamine reacts with the surface ketones (oxime ligation), installing an alkyne handle on the cell surface.
-
Detection: The cells are reacted with an azide-fluorophore via CuAAC to visualize the glycans.
Advantages over Direct Azide Sugars
Using this two-step approach (Ketone-Sugar
Part 5: Experimental Protocol
Protocol: Cell Surface Labeling via Oxime Ligation
Materials
-
Reagent A: this compound HCl (Stock: 100 mM in water).
-
Buffer: PBS (Phosphate Buffered Saline), pH 6.5 (slightly acidic pH favors oxime formation).
-
Cells: Mammalian cells metabolically labeled with a ketone-bearing sugar (e.g., ManLev).
Step-by-Step Methodology
-
Preparation:
-
Harvest cells (approx.
cells/mL). -
Wash cells 2x with cold PBS (pH 7.4) to remove excess media.
-
-
Oxime Ligation:
-
Resuspend cells in Labeling Buffer (PBS adjusted to pH 6.5 + 10% FBS).
-
Add Reagent A to a final concentration of 100 µM – 1 mM .
-
Optional: Add 10 mM aniline to catalyze the reaction.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Centrifuge cells (300 x g, 5 min).
-
Wash 3x with cold PBS (pH 7.4) to remove unreacted hydroxylamine.
-
-
Click Reaction (Detection):
-
Resuspend cells in PBS containing:
-
Azide-Fluorophore (50 µM)
- (1 mM)
-
Sodium Ascorbate (1 mM)
-
THPTA Ligand (2 mM) (Essential to protect proteins from Cu-induced oxidation).
-
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash cells 3x with PBS containing 1% BSA.
-
Analyze via Flow Cytometry or Confocal Microscopy.
-
References
-
PubChem. (n.d.).[1][2] this compound hydrochloride.[2][3][4][5] National Library of Medicine. Retrieved from [Link][2]
-
Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis. Science. Retrieved from [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from [Link]
Sources
Technical Guide: Aminooxy vs. Hydroxylamine Functional Groups in Bioconjugation
Executive Summary
In drug development and chemical biology, the terms "hydroxylamine" and "aminooxy" are frequently—and dangerously—conflated. While they share the parent structure
The Core Distinction:
-
Aminooxy (
): An O-substituted hydroxylamine.[1][2] It reacts with carbonyls to form thermodynamically stable oxime ethers . This is the gold standard for site-specific bioconjugation. -
N-Hydroxylamine (
): An N-substituted hydroxylamine.[3] It reacts with carbonyls to form nitrones , which are often unstable or susceptible to hydrolysis/polymerization.
This guide delineates the mechanistic differences, stability profiles, and optimized protocols for deploying aminooxy reagents in high-fidelity bioconjugation.
Part 1: Structural & Electronic Fundamentals
Nomenclature and Connectivity
The IUPAC distinction is rigorous. The reactivity depends entirely on whether the organic substituent (
| Feature | Aminooxy (Alkoxyamine) | N-Hydroxylamine |
| General Formula | ||
| Hybridization | Nitrogen is | Nitrogen is |
| Primary Reactivity | Nucleophilic attack via Nitrogen | Nucleophilic attack via Nitrogen |
| Product with Ketone | Oxime Ether ( | Nitrone ( |
| Common Use | Stable Linkers (ADCs, Probes) | Radical Traps, Cleavage Reagents |
The Alpha-Effect and pKa
Both groups exhibit the alpha-effect , where the adjacent heteroatom (oxygen) with lone pairs increases the nucleophilicity of the nitrogen atom. However, their basicity differs, which is the key to chemoselectivity.
-
Alkyl Amines (
): pKa 10.5. At pH 7, they are fully protonated ( ) and poor nucleophiles. -
Aminooxy Groups (
): pKa 4.5 – 5.0. At pH 4.5–6.0, a significant fraction remains unprotonated and highly nucleophilic due to the alpha-effect.
Implication for Bioconjugation: You can perform aminooxy ligations at acidic pH (4.5), ensuring that lysine residues (pKa ~10.5) on proteins are protonated and inert, resulting in perfect chemoselectivity.
Part 2: Chemoselectivity & Reaction Mechanisms
The most critical technical differentiator is the product formed upon reaction with an aldehyde or ketone.
Pathway Divergence
The following diagram illustrates the structural divergence between Aminooxy and N-Hydroxylamine pathways.
Figure 1: Divergent reaction pathways. Aminooxy reagents yield stable oximes, while N-hydroxylamines yield nitrones.
Hydrolytic Stability
The oxime bond is significantly more stable than the hydrazone bond (formed from hydrazines,
-
Hydrazone: Susceptible to hydrolysis in acidic endosomes (pH 5.0).
-
Oxime: Stable at pH 5.0–7.[4]4. Requires very low pH (< 2) or high concentrations of competing hydroxylamine to reverse.
Part 3: Experimental Protocol – Aniline-Catalyzed Oxime Ligation
The reaction rate of oxime ligation is slow at neutral pH.[5] In 2006, Dirksen and Dawson introduced aniline catalysis , which accelerates the reaction by orders of magnitude via a transimination mechanism.
The Mechanism of Catalysis
Aniline reacts with the ketone first to form a protonated Schiff base (highly electrophilic), which is then attacked by the aminooxy group.
Figure 2: The catalytic cycle of aniline in oxime ligation.[6] The Schiff base intermediate activates the ketone.
Optimized Protocol for Protein-Drug Conjugation
Objective: Conjugate an aminooxy-functionalized payload to a ketone-modified antibody.
Reagents:
-
Buffer: 0.1 M Sodium Acetate, pH 4.5 – 5.0. (Citrate is also acceptable).
-
Catalyst: Aniline (or
-phenylenediamine for faster kinetics at neutral pH).[7] -
Protein: Ketone-labeled antibody (1–5 mg/mL).
-
Payload: Aminooxy-drug linker (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Exchange the protein buffer into 0.1 M Sodium Acetate (pH 4.5) using a Zeba spin column or dialysis. Crucial: Avoid amine-containing buffers like Tris or Glycine.
-
Catalyst Addition: Add Aniline to the protein solution to a final concentration of 10–100 mM.
-
Note: Aniline can precipitate at high concentrations; ensure solubility.
-
-
Ligation: Add the Aminooxy-payload (5–10 molar equivalents relative to ketone).
-
Keep DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: Incubate at 25°C for 4–16 hours.
-
Validation: Monitor reaction progress via LC-MS (mass shift corresponds to payload + linker -
).
-
-
Purification: Remove excess payload and aniline using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Slow Reaction | pH too high (> 6.0) | Lower pH to 4.5 to optimize Schiff base formation. |
| Precipitation | Hydrophobic payload | Add up to 10-20% DMSO or use a sulfonated aniline catalyst ( |
| Non-specific binding | Aldehyde reactivity | Ensure the protein has no free N-terminal Ser/Thr that could oxidize. Use ketones (less reactive than aldehydes but more stable).[4] |
| Reversibility | Acidic hydrolysis | Reduce the oxime bond with |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[8] Bioconjugate Chemistry, 19(12), 2543–2548.[8]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.[7][9] Angewandte Chemie International Edition, 45(45), 7581–7584.[9]
-
IUPAC. Nomenclature of Organic Chemistry (Rule C-841).
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Duality of a Powerful Bifunctional Reagent
An In-depth Technical Guide to the Safe Handling and Application of O-(pent-4-yn-1-yl)hydroxylamine
This compound is a valuable bifunctional molecule in the researcher's toolkit, particularly for applications in chemical biology and drug development. Its structure uniquely combines a terminal alkyne and a hydroxylamine moiety, enabling sequential or orthogonal bioconjugation strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. However, the very features that make this compound chemically versatile also necessitate a thorough understanding of its potential hazards. The hydroxylamine functional group, in particular, is associated with inherent instability and toxicity.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound and its hydrochloride salt is fundamental to its safe handling. The following table summarizes key data points for the hydrochloride salt, which is the commercially available form.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [1][2] |
| CAS Number | 137270-24-7 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO | [1][12] |
| Molecular Weight | 135.59 g/mol | [1][2][12] |
| Melting Point | 137-138 °C | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥95% | [1][2] |
Hazard Identification and GHS Classification
The primary hazards associated with this compound are attributed to the hydroxylamine functional group. The following GHS classifications are based on data for hydroxylamine hydrochloride.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][7] |
| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[4][7][8][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][8][9] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][8][9] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][8][9] |
Safe Handling and Storage: A Proactive Approach to Risk Mitigation
Given the potential hazards, a stringent and proactive approach to handling and storage is paramount.
Engineering Controls
All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][11] An eyewash station and safety shower must be readily accessible.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Wear nitrile gloves that are appropriate for the solvent being used. Change gloves immediately if they become contaminated.[3][4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.[3]
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.[3][8]
-
Incompatibilities: Isolate from strong oxidizing agents, acids, bases, and metals.[3][5][11] The hydroxylamine moiety can react violently with strong oxidizers.[5]
Caption: Workflow for the safe handling and storage of this compound.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Accidental Release Measures
In the case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.
Stability and Reactivity: Understanding the Compound's Behavior
The stability of this compound is a key consideration. The hydroxylamine group is known to be thermally unstable and can decompose, potentially explosively, under certain conditions.[5] While the pentynyl chain may offer some stabilization compared to the parent hydroxylamine, it is prudent to handle the compound with care.
Caption: Reactivity and incompatibility profile of this compound.
Toxicological Information
The toxicological profile of this compound is inferred from data on hydroxylamine and its salts.
-
Acute Effects: Harmful if swallowed or in contact with skin.[4][7] Causes irritation to the skin, eyes, and respiratory tract.[3][10]
-
Chronic Effects: Suspected of causing cancer.[4][7][8][9] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[10]
Representative Experimental Protocol: Oxime Ligation
The following is a representative protocol for an oxime ligation reaction, incorporating necessary safety precautions.
Objective: To conjugate this compound to an aldehyde-containing biomolecule.
Materials:
-
This compound hydrochloride
-
Aldehyde-containing biomolecule
-
Aniline (as a catalyst)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Appropriate solvents for workup and purification
Procedure:
-
Preparation (in a chemical fume hood):
-
Don all necessary PPE (goggles, face shield, lab coat, nitrile gloves).
-
Allow the this compound hydrochloride container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound hydrochloride in the reaction buffer. Handle the solid carefully to avoid creating dust.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-containing biomolecule with the this compound hydrochloride stock solution.
-
Add aniline to the reaction mixture. Aniline is also toxic and should be handled with care in the fume hood.
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for the desired time (typically 1-4 hours).
-
-
Workup and Purification:
-
Purify the resulting conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis).
-
Collect and dispose of all waste, including unused reagents and contaminated consumables, as hazardous waste according to your institution's guidelines.
-
-
Post-Experiment:
-
Thoroughly clean all glassware and the work area in the fume hood.
-
Remove and dispose of PPE in the appropriate waste stream.
-
Wash your hands thoroughly with soap and water.
-
Conclusion: A Tool to be Respected
This compound is a powerful and versatile reagent for bioconjugation. However, its utility is matched by its potential hazards. A comprehensive understanding of its reactivity, toxicity, and proper handling procedures is not merely a recommendation but a necessity for ensuring the safety of researchers and the integrity of experimental outcomes. By adhering to the guidelines outlined in this technical guide, scientists can confidently and safely harness the capabilities of this valuable chemical tool.
References
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Techno PharmChem. HYDROXYLAMINE HYDROCHLORIDE. [Link]
-
MilliporeSigma. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]
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PubChem. This compound hydrochloride | C5H10ClNO | CID 85617522. [Link]
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International Labour Organization. ICSC 0661 - HYDROXYLAMINE. [Link]
-
PubChemLite. O-(pent-4-en-1-yl)hydroxylamine. [Link]
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ChemicalRegister. O-(Pent-4-en-1-yl)hydroxylamine,O-(Pent-4-en-1-yl)hydroxylamine hydrochloride Suppliers & Manufacturers. [Link]
-
Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]
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PENTA. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]
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Wikipedia. Hydroxylamine. [Link]
- Google Patents. CN103304356A - Hydroxylamine synthesis method.
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Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]
-
Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components. [Link]
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PubChem. O-Pentylhydroxylamine | C5H13NO | CID 13245201. [Link]
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ResearchGate. Synthesis and Application of N Hydroxylamine Derivatives as Potential Replacements for HOBt | Request PDF. [Link]
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Methodological & Application
Application Note: Metabolic Labeling of Cell-Surface Sialoglycans using O-(pent-4-yn-1-yl)hydroxylamine
Audience: Researchers, scientists, and drug development professionals in glycobiology, cell biology, and oncology.
Introduction: Unveiling the Glycocalyx with Chemical Precision
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar structures, primarily attached to proteins and lipids, are critical mediators of cell-cell communication, host-pathogen interactions, and immune modulation.[1][2] Alterations in glycan profiles, particularly an increase in sialylation, are a hallmark of many pathological states, including cancer, where they correlate with metastasis and poor prognosis.[3]
Metabolic Glycan Labeling (MGL), also referred to as Metabolic Glycoengineering, is a powerful chemical biology technique that enables the study of glycans in their native environment.[1][2] This approach introduces a subtle chemical reporter into the cellular glycan biosynthetic machinery.[1] By feeding cells a synthetic monosaccharide analog bearing a bioorthogonal handle, this "unnatural" sugar is processed by the cell's metabolic pathways and incorporated into newly synthesized glycoconjugates.[1][4] The chemical reporter, which is inert to biological processes, can then be selectively tagged with a probe for visualization or enrichment using highly specific bioorthogonal "click chemistry" reactions.[4][5] This method offers a distinct advantage over traditional lectin- or antibody-based detection, which can suffer from low affinity and cross-reactivity.[1]
This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a versatile chemical tool for labeling sialic acids, a key terminal monosaccharide on many cell-surface glycans.[3][6] This molecule contains a terminal alkyne group, a bioorthogonal handle that allows for covalent ligation to azide-containing probes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] We provide a detailed protocol for its application in labeling cultured mammalian cells, followed by fluorescent detection of the incorporated alkyne reporter.
Principle of the Method
The protocol involves a two-step process: metabolic incorporation of the alkyne-modified sugar followed by bioorthogonal ligation to a fluorescent probe.
Step 1: Metabolic Incorporation. this compound is a synthetic analog of N-acetylmannosamine (ManNAc), the natural precursor to sialic acid.[1] When introduced to cell culture media, it is taken up by the cells. The cell's enzymatic machinery recognizes the analog and processes it through the sialic acid biosynthetic pathway.[1][3] This results in the presentation of alkyne-modified sialic acid residues on the termini of N- and O-linked glycans on the cell surface.
Step 2: Bioorthogonal Detection. The terminal alkyne group serves as a chemical handle for detection. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is used to covalently attach an azide-modified fluorescent probe to the alkyne handle.[7][8] This reaction is highly specific, rapid, and biocompatible, allowing for efficient and clean labeling of the targeted glycans with minimal background.[4][5][7] The now-fluorescently tagged cells can be analyzed by microscopy or flow cytometry.
Caption: Experimental workflow for metabolic glycan labeling.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal | - Inefficient metabolic incorporation in the chosen cell line.- Insufficient incubation time or reporter concentration.- Degraded click chemistry reagents (esp. sodium ascorbate).- Inactive copper catalyst. | - Test a different cell line known for high glycan turnover.- Perform a time-course (24, 48, 72h) and dose-response (25-200 µM) experiment.- Always prepare sodium ascorbate solution fresh.- Ensure click reagents are added in the correct order (ligand, copper, then ascorbate). |
| High Background | - Non-specific binding of the fluorescent probe.- Insufficient washing after the click reaction.- Cell autofluorescence. | - Run the "No Reporter" negative control to confirm.- Increase the number of wash steps after labeling.- Analyze cells on the flow cytometer before labeling to determine the baseline autofluorescence in the chosen channel. |
| Cell Death/Toxicity | - Reporter concentration is too high.- Cytotoxicity from the copper catalyst. | - Reduce the concentration of this compound.- Ensure a sufficient concentration of the copper-chelating ligand (e.g., THPTA) is used. Reduce the click reaction incubation time to 15-20 minutes. |
References
-
Wittmann, V. (2021). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Kops. [Link]
-
Baskin, J. M., et al. (2007). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Proceedings of the National Academy of Sciences. [Link]
-
Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]
-
Song, J., et al. (2013). Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. Journal of the American Chemical Society. [Link]
-
Xie, R., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. PNAS. [Link]
-
Varki, A., & Diaz, S. (1983). Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids. Analytical Biochemistry. [Link]
-
Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]
-
Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed. [Link]
-
O'Loughlin, T., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Biochimica et Biophysica Acta (BBA) - General Subjects. Note: While this is a relevant review, the specific provided link was not found. The concept is widely cited.
-
Zaro, B. W., et al. (2019). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]
-
Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Report. [Link]
-
Miller, L. W., et al. (2008). Targeted metabolic labeling of yeast N-glycans with unnatural sugars. PNAS. [Link]
-
Jaiswal, M., et al. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2021). Metabolic Labeling of Bacterial Glycans. ResearchGate. [Link]
-
Knight, J. C., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. [Link]
-
Thompson, A. J., et al. (2012). Metabolic glycan labeling-based screen to identify bacterial glycosylation genes. PLoS ONE. [Link]
-
DeSesso, J. M., et al. (2000). Hydroxylamine moiety of developmental toxicants is associated with early cell death: a structure-activity analysis. Teratology. [Link]
-
Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Interchim. (n.d.). Click chemistry Activators. Interchim. [Link]
-
Li, Y., et al. (2026). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. Analytical Chemistry. [Link]
-
International Programme on Chemical Safety. (n.d.). HYDROXYLAMINE. Inchem.org. [Link]
-
Mangal, S., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Frontiers in Microbiology. [Link]
-
ResearchGate. (n.d.). General scheme for metabolic labeling followed by bioorthogonal... ResearchGate. [Link]
-
Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. ResearchGate. [Link]
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. eurjchem.com [eurjchem.com]
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- 4. mdpi.com [mdpi.com]
- 5. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 8. confluore.com.cn [confluore.com.cn]
Application Note: Synthesis of O-(pent-4-yn-1-yl)hydroxylamine via Mitsunobu Reaction
Executive Summary
O-(pent-4-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker widely utilized in modern drug development and chemical biology. It features a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an oxyamine group ideal for orthogonal oxime ligation with aldehydes or ketones.
Synthesizing this molecule efficiently relies on a two-phase process: a Mitsunobu reaction to couple pent-4-yn-1-ol with a protected hydroxylamine, followed by a targeted deprotection. This application note provides a field-proven, self-validating protocol designed for high-yield synthesis, grounded in mechanistic causality and expert laboratory practices.
Mechanistic Insights & Causality
To ensure reproducible success, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe.
The Mitsunobu Coupling Phase
The Mitsunobu reaction is the premier method for converting primary alcohols into various functional groups via an SN2 pathway.
-
Pronucleophile Selection: N-hydroxyphthalimide (NHPI) is selected as the protected nitrogen source. The Mitsunobu reaction requires a pronucleophile with a pKa < 11 to ensure it can be deprotonated by the initial phosphine-azodicarboxylate betaine intermediate. NHPI has a pKa of ~6.3, making it thermodynamically ideal for rapid deprotonation.
-
Reagent Causality: Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD). While both perform identically in mechanism, DIAD is a liquid at room temperature, exhibits a superior safety profile, and significantly reduces explosivity risks during scale-up.
-
Literature Correction: While some literature inadvertently refers to the resulting intermediate as a "but-4-yn-1-yl" derivative due to typographical errors [1], the correct IUPAC designation for the product derived from pent-4-yn-1-ol is 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione .
The Deprotection Phase
-
Hydrazinolysis: Hydrazine hydrate is used to cleave the phthalimide protecting group. Hydrazine acts as a powerful bis-nucleophile, attacking the two imide carbonyls to form a highly stable, 6-membered aromatic-like ring (phthalhydrazide). The thermodynamic stability of this byproduct drives the reaction forward, liberating the free oxyamine.
Figure 2: Mechanistic sequence of the Mitsunobu coupling phase.
Experimental Workflow & Logical Relationships
The synthesis is divided into two distinct operational phases. The workflow below illustrates the logical progression from raw materials to the final isolated salt.
Figure 1: Two-step synthetic workflow for this compound.
Step-by-Step Protocol
Phase 1: Synthesis of 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione
This phase establishes the critical C-O bond via the Mitsunobu reaction.
-
System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pent-4-yn-1-ol (1.0 eq) and NHPI (1.1 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Maintain the system under an inert atmosphere (N2 or Ar).
-
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.2 eq) to the mixture. Stir until complete dissolution is achieved.
-
Thermal Control (Critical): Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0 °C.
-
Causality: The formation of the PPh3-DIAD betaine intermediate is highly exothermic. Failing to cool the reaction will lead to thermal degradation of the betaine and drastically reduce yields.
-
-
Activation: Add DIAD (1.2 eq) dropwise over 15–30 minutes.
-
Causality: Dropwise addition ensures a controlled, steady-state concentration of the active betaine, maximizing the activation of the primary alcohol rather than promoting side reactions.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc, 3:1). The complete disappearance of the pent-4-yn-1-ol spot and the emergence of a highly UV-active product spot confirms reaction completion.
-
Expert Workup & Isolation: Concentrate the mixture under reduced pressure.
-
Experience Insight: Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct that streaks on silica. To facilitate purification, triturate the crude residue with cold diethyl ether. The majority of the TPPO will precipitate and can be filtered off prior to flash column chromatography. Purify the filtrate via silica gel chromatography to isolate the intermediate (Expected yield: ~91%) [1].
-
Phase 2: Synthesis of this compound
This phase liberates the reactive oxyamine.
-
Dissolution: Dissolve the purified 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione (1.0 eq) in absolute Ethanol (EtOH) to a concentration of 0.1 M.
-
Deprotection: Add hydrazine hydrate (NH2NH2·H2O, 64% in water) (1.5–2.0 eq) dropwise at room temperature.
-
Reaction & Self-Validation: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation: Within 30 minutes, a voluminous white precipitate (phthalhydrazide) will begin to form. This serves as an internal, visual validation that the imide cleavage is proceeding successfully.
-
-
Isolation: Filter the suspension through a pad of Celite to remove the insoluble phthalhydrazide byproduct. Wash the filter cake thoroughly with cold EtOH.
-
Concentration: Carefully concentrate the filtrate under reduced pressure. Caution: The free oxyamine is volatile; avoid excessive heat or high vacuum for prolonged periods.
-
Salt Formation (Recommended): The free base is prone to degradation over time. Dissolve the crude free amine in dry diethyl ether and slowly add 1M HCl in ether. Filter the resulting precipitate to isolate This compound hydrochloride (CAS: 137270-24-7) as a stable, bench-ready white solid [2].
Quantitative Data Presentation
The following table summarizes the optimized stoichiometric parameters, environmental conditions, and expected quantitative metrics for both phases of the synthesis.
| Parameter | Phase 1 (Mitsunobu Coupling) | Phase 2 (Hydrazinolysis) |
| Target Molecule | 2-(pent-4-yn-1-yloxy)isoindoline-1,3-dione | This compound |
| Stoichiometry (SM : Reagent) | 1.0 : 1.2 (DIAD & PPh3) | 1.0 : 1.5 (Hydrazine Hydrate) |
| Solvent System | Anhydrous THF (0.2 M) | Absolute EtOH (0.1 M) |
| Temperature Profile | 0 °C | 25 °C (Room Temperature) |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Expected Yield | 85 - 91% | 80 - 85% |
| Key Byproducts | TPPO, DIADH2 | Phthalhydrazide (Insoluble) |
References
-
Title: Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview Source: Molecules (MDPI), 2024, 29(11), 2380. URL: [Link]
preparation of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride salt
Executive Summary
This application note details the optimized synthesis of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride (CAS: 137270-24-7). This bifunctional linker is a critical reagent in chemical biology, specifically for introducing a "clickable" alkyne handle onto aldehydes or ketones via oxime ligation.
While direct alkylation of hydroxylamine often results in poly-alkylation and poor N- vs. O-selectivity, this protocol utilizes a Mitsunobu-based strategy using N-hydroxyphthalimide as a masked hydroxylamine equivalent. This route guarantees exclusive O-alkylation, high purity, and scalability.
Strategic Retro-Analysis & Mechanism
The synthesis is designed around the "Phthalimide Route," which bypasses the selectivity issues of direct alkylation.
-
Step 1 (Coupling): N-Hydroxyphthalimide (NHP) is coupled with 4-pentyn-1-ol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). The Mitsunobu mechanism inverts the alcohol oxygen, but since NHP is the nucleophile, the result is the formation of the O-N bond.
-
Step 2 (Deprotection): The phthalimide protecting group is cleaved using hydrazine hydrate (Ing-Manske procedure).
-
Step 3 (Salt Formation): The free amine is trapped immediately as the hydrochloride salt to prevent degradation and ensure long-term stability.
Visualizing the Reaction Pathway
The following diagram illustrates the chemical transformation logic:
Figure 1: Synthetic pathway utilizing the phthalimide protection strategy to ensure regioselective O-alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 4-Pentyn-1-ol | 84.12 | 1.0 | Substrate |
| N-Hydroxyphthalimide | 163.13 | 1.1 | Nucleophile |
| Triphenylphosphine (PPh3) | 262.29 | 1.1 | Reductant |
| DIAD | 202.21 | 1.1 | Oxidant |
| Hydrazine Hydrate | 50.06 | 3.0 | Deprotection |
| HCl (4M in Dioxane) | 36.46 | 1.5 | Salt Formation |
Phase 1: Mitsunobu Coupling
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-pentyn-1-ol (5.0 g, 59.4 mmol), N-hydroxyphthalimide (10.6 g, 65.3 mmol), and Triphenylphosphine (17.1 g, 65.3 mmol).
-
Solvent: Dissolve the mixture in anhydrous THF (200 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add DIAD (13.2 g, 12.8 mL, 65.3 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will be a thick yellow oil or semi-solid.
-
Purification: Suspend the residue in cold Et2O/Hexanes (1:1). PPh3O (triphenylphosphine oxide) often precipitates; filter it off. Purify the filtrate via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to obtain the intermediate N-(pent-4-yn-1-yloxy)phthalimide .
-
Target Yield: ~85-90% (White solid).
-
Phase 2: Deprotection & Salt Formation[3]
-
Cleavage: Dissolve the purified phthalimide intermediate (from Phase 1) in Ethanol (150 mL).
-
Hydrazinolysis: Add Hydrazine hydrate (approx. 3 equiv) dropwise.
-
Precipitation: Stir at RT for 2 hours. A voluminous white precipitate (phthalhydrazide byproduct) will form.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the byproduct. Wash the pad with a small amount of Et2O.
-
Extraction: Concentrate the filtrate carefully (do not heat >30°C as the free amine is volatile). Partition the residue between Et2O (100 mL) and saturated NaHCO3 (50 mL). Separate the organic layer, dry over Na2SO4, and filter.
-
Salting Out: Cool the ethereal solution to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise with vigorous stirring.
-
Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold Et2O, and dry under high vacuum.
Process Workflow Diagram
The following flowchart guides the operational execution of the protocol.
Figure 2: Operational workflow for the synthesis of this compound HCl.
Quality Control & Characterization
Upon isolation, the product must be verified against the following specifications.
Physical Properties
-
Appearance: White to off-white crystalline solid.[8]
-
Melting Point: 137–138 °C (Lit. value [1]).
-
Solubility: Soluble in water, methanol, DMSO. Insoluble in ether, hexanes.
NMR Data (D2O or DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -ONH3+ | 10.95 | Broad s | 3H | Ammonium protons (DMSO only) |
| -OCH2- | 4.01 | Triplet (J=6.5 Hz) | 2H | Ether linkage |
| -CH2-C≡ | 2.25 | Multiplet | 2H | Propargylic position |
| -C≡CH | 2.80 | Triplet (J=2.6 Hz) | 1H | Terminal Alkyne |
| -CH2- | 1.81 | Quintet | 2H | Central methylene |
Note: In D2O, the ammonium protons will exchange and not be visible.
Troubleshooting & Safety
-
Hydrazine Hazard: Hydrazine is highly toxic and potentially unstable. All hydrazinolysis steps must be performed in a fume hood. Ensure all phthalhydrazide byproduct is removed, as it can contaminate the final salt.
-
DIAD Exotherm: The addition of DIAD is exothermic. Failure to cool the reaction can lead to reduced yields and difficult-to-remove impurities.
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[6] Store under argon in a desiccator at -20°C.
References
-
Sigma-Aldrich. this compound hydrochloride Product Page. Link
- Grammel, M., et al. (2013). "Chemical reporters for monitoring RNA synthesis in the mouse." Angewandte Chemie International Edition, 52(22), 5829-5833.
-
Kitahara, K., et al. (2008).[9] "O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes."[9] Organic Letters, 10(11), 2259–2261. Link (Reference for Mitsunobu conditions on hydroxylamines).
-
PubChem. this compound hydrochloride (CID 85617522).[10] Link
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
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- 8. Hydroxylamine Hydrochloride | 5470-11-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 10. This compound hydrochloride | C5H10ClNO | CID 85617522 - PubChem [pubchem.ncbi.nlm.nih.gov]
oxime ligation protocol for O-(pent-4-yn-1-yl)hydroxylamine
Application Notes and Protocols
Topic: Oxime Ligation Protocol for O-(pent-4-yn-1-yl)hydroxylamine
For: Researchers, scientists, and drug development professionals.
Harnessing Dual Bioorthogonality: A Guide to Oxime Ligation with this compound and Downstream Click Chemistry
Introduction: The Power of Chemoselective Ligation
In the intricate landscape of bioconjugation, the ability to form stable, covalent linkages between molecules in a highly selective manner is paramount.[1] Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a cornerstone of bioorthogonal chemistry.[2][3][4][5] This reaction proceeds with high efficiency under mild, aqueous conditions, produces only water as a byproduct, and forms a robust oxime bond with significantly greater hydrolytic stability compared to analogous linkages like hydrazones.[6][7][8] These features make it an invaluable tool for the site-specific modification of sensitive biomolecules, including proteins, peptides, and nucleic acids.[4][9]
This guide focuses on a particularly versatile reagent, This compound . This molecule possesses a dual-handle architecture: an aminooxy moiety for primary oxime ligation and a terminal alkyne group. This alkyne serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the straightforward introduction of a secondary layer of functionality.[10][11][12] We will explore the mechanistic underpinnings of oxime formation, provide detailed protocols for both uncatalyzed and catalyzed ligations, and illustrate the pathway to downstream modification.
Mechanism and Kinetics: Controlling the Reaction
The formation of an oxime is a two-step, reversible condensation reaction.[4][5] The process begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the final oxime product (C=N-O).[4][13]
The Critical Role of pH The reaction rate is highly dependent on pH.[6][13] Optimal conditions for uncatalyzed reactions are typically found in a slightly acidic buffer (pH 4-5).[5][9][13] This pH represents a delicate balance: it must be low enough to facilitate the protonation of the carbonyl group, thereby increasing its electrophilicity, and to catalyze the final dehydration step. However, it must be high enough to ensure that a significant portion of the hydroxylamine remains in its unprotonated, nucleophilic state.[4] At neutral pH, the uncatalyzed reaction is often sluggish due to the low concentration of protonated carbonyls.[4][13]
Accelerating Ligation: The Aniline Catalyst To overcome the slow reaction rates at physiological pH (pH ~7.4), nucleophilic catalysts are employed.[2] Aniline and its derivatives, such as p-phenylenediamine, are highly effective catalysts for this transformation.[9][14] The catalytic cycle proceeds through a lower-energy pathway:
-
Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is substantially more electrophilic than the starting carbonyl.[4]
-
Transimination: The aminooxy nucleophile then attacks the highly reactive iminium ion.
-
Catalyst Regeneration: The resulting tetrahedral intermediate collapses, eliminating the aniline catalyst and forming the stable oxime product.[4]
This catalytic approach can increase reaction rates by over 100-fold compared to the uncatalyzed reaction at neutral pH, enabling efficient conjugation at low micromolar concentrations.[9]
Caption: Aniline-catalyzed pathway for oxime ligation.
Experimental Protocols
Materials and General Preparations
-
This compound hydrochloride: (MW: 135.59 g/mol ).[15] Prepare a stock solution (e.g., 100 mM) in a suitable solvent like water or DMSO.
-
Carbonyl-containing molecule (Protein, Peptide, or Small Molecule): The protocol assumes a starting concentration in the micromolar to low millimolar range.
-
Reaction Buffers:
-
Acidic Ligation: 100-200 mM sodium acetate buffer, pH 4.5.
-
Catalyzed Ligation: 100-200 mM phosphate buffer or PBS, pH 7.4.
-
-
Catalyst (for Protocol 2): Aniline or p-phenylenediamine. Prepare a fresh stock solution (e.g., 200 mM) in the reaction buffer. Caution: Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) for small molecules or LC-MS/SDS-PAGE for biomolecules.
-
Purification: Silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography (SEC) as appropriate for the product.
Protocol 1: Uncatalyzed Oxime Ligation (Optimal Acidic Conditions)
This protocol is ideal for molecules that are stable at a slightly acidic pH.
-
Reactant Preparation: In a microcentrifuge tube or reaction vial, dissolve your aldehyde or ketone-containing substrate in the sodium acetate buffer (pH 4.5) to the desired final concentration (e.g., 1 mM).
-
Initiation: Add this compound hydrochloride from a stock solution to the reaction mixture. A slight molar excess (1.2 to 2 equivalents) of the hydroxylamine is recommended to drive the equilibrium towards product formation.
-
Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 2-12 hours. The reaction time will depend on the reactivity of the specific carbonyl substrate.
-
Monitoring: Periodically monitor the reaction progress. For small molecules, TLC can be used (stain with KMnO₄ to visualize the alkyne). For biomolecules, LC-MS is the preferred method to observe the mass shift corresponding to the conjugate.
-
Work-up and Purification:
-
Small Molecules: Quench the reaction by neutralizing with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Biomolecules: Purify the reaction mixture directly using an appropriate chromatography technique (e.g., SEC or RP-HPLC) to separate the conjugated product from excess reagents.
-
Protocol 2: Aniline-Catalyzed Oxime Ligation (Physiological pH)
This protocol is designed for pH-sensitive biomolecules or applications requiring physiological conditions.
-
Reactant Preparation: In a microcentrifuge tube, dissolve your carbonyl-containing biomolecule in phosphate buffer (pH 7.4) to a final concentration of 10-100 µM.[6]
-
Catalyst Addition: Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[6][14] Note: Higher catalyst concentrations do not always lead to faster rates and can complicate purification.
-
Initiation: Add this compound hydrochloride to the reaction mixture, typically to a final concentration of 5-10 fold molar excess over the biomolecule.[6]
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[6] Catalyzed reactions are significantly faster than their uncatalyzed counterparts at this pH.[9][16]
-
Monitoring: Monitor the conjugation progress using SDS-PAGE (observing a band shift) or LC-MS (detecting the mass of the conjugate).
-
Purification: Remove the excess hydroxylamine reagent and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis. For higher purity, affinity or ion-exchange chromatography may be required depending on the nature of the biomolecule.
Data Presentation: Reaction Parameter Summary
| Parameter | Protocol 1 (Uncatalyzed) | Protocol 2 (Catalyzed) | Rationale & Key Insights |
| pH | 4.5 | 7.4 | pH 4.5 optimizes the balance between carbonyl protonation and nucleophile availability.[13] pH 7.4 is required for most biological applications, necessitating a catalyst.[6] |
| Buffer | Sodium Acetate | Phosphate / PBS | Acetate is a common buffer for the acidic pH range. Phosphate buffers are ideal for maintaining physiological pH. |
| Catalyst | None | 2-10 mM Aniline or derivative | Aniline accelerates the reaction at neutral pH by forming a more reactive iminium ion intermediate.[4] |
| Temperature | 25-37°C | 25-37°C | Modest heating can increase reaction rates, but room temperature is often sufficient, especially for catalyzed reactions. |
| Reactant Ratio | 1.2-2x excess hydroxylamine | 5-10x excess hydroxylamine | A larger excess is used in bioconjugations at low concentrations to drive the reaction to completion. |
| Reaction Time | 2-12 hours | 1-4 hours | The presence of a catalyst dramatically reduces the required reaction time at neutral pH.[2] |
Downstream Application: Click Chemistry Modification
The terminal alkyne introduced by this compound is a powerful functional handle for further modification via click chemistry.[10] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for coupling the alkyne-modified molecule with an azide-bearing probe (e.g., a fluorophore, biotin, or drug molecule).[10][11]
Caption: Two-step workflow: Oxime ligation followed by CuAAC.
Brief Protocol for CuAAC:
-
Prepare Reactants: Dissolve the purified alkyne-functionalized bioconjugate and the azide probe in an appropriate buffer (e.g., PBS).
-
Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and a reducing agent (e.g., sodium ascorbate). A copper ligand like TBTA can be used to improve efficiency and reduce protein damage.
-
Reaction: Add the azide probe (1.5-5 equivalents), CuSO₄ (e.g., 50 µM final), and sodium ascorbate (e.g., 250 µM final) to the bioconjugate solution.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Purification: Purify the final conjugate using SEC, HPLC, or other appropriate methods to remove copper and excess reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incorrect pH: Reaction is outside the optimal pH range. | Verify the pH of your reaction buffer. |
| Inactive Reagents: Carbonyl was hydrolyzed; hydroxylamine degraded. | Use fresh reagents. Check for proper storage of stock solutions. | |
| Insufficient Catalyst: (Protocol 2) Catalyst concentration is too low or catalyst has degraded. | Use a freshly prepared catalyst solution. Consider increasing the concentration up to 10 mM. | |
| Multiple Products or Side Reactions | Non-specific Labeling: (Bioconjugates) Reagents are reacting with other functional groups. | While oxime ligation is highly specific, ensure your starting material is pure. Consider using a protecting group strategy if needed. |
| Biomolecule Degradation: pH or catalyst is damaging the biomolecule. | Reduce reaction time or temperature. For catalyzed reactions, screen alternative, less toxic catalysts if available.[17] | |
| Difficult Purification | Excess Reagents: High excess of hydroxylamine or catalyst. | Use a smaller excess of reagents if possible. Employ purification methods with high resolving power, such as HPLC. |
| Precipitation: Product or reactant is not soluble in the reaction buffer. | Add a co-solvent (e.g., DMSO, up to 10-20% v/v) to improve solubility. |
References
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. Available at: [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(70), 9100-9103. Available at: [Link]
-
Organic-Chemistry.org. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
- Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.
-
Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 17(6), 1459-1463. Available at: [Link]
-
Organic Syntheses. (2021). 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-190. Available at: [Link]
-
Wang, R., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(41), 25526-25533. Available at: [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]
-
An, L. Y., et al. (2023). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Molecules, 28(11), 4496. Available at: [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]
-
Wallace, E. S. (1982). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. IRep. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. The Journal of Organic Chemistry, 78(3), 1184-1189. Available at: [Link]
-
PubChem. This compound hydrochloride. Available at: [Link]
-
Shao, J., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(2), 246-251. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Available at: [Link]
-
Shao, J., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(2), 246-51. Available at: [Link]
-
Kumar, A., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. European Journal of Medicinal Chemistry, 268, 116279. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6144-6147. Available at: [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
-
Zwick, P. S., et al. (2021). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. Available at: [Link]
-
Simon, M., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(12), 2589-2596. Available at: [Link]
-
Organic Syntheses. (2018). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses, 95, 370-384. Available at: [Link]
-
Creative Biolabs. Bioconjugation Reagents. Available at: [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]
Sources
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- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Application Note: Pulse-Chase Profiling of Glycan Dynamics using Alkynyl Hydroxylamine Probes
This Application Note and Protocol details the methodology for Pulse-Chase Labeling using Alkynyl Hydroxylamine Probes , a specialized chemical biology technique primarily used to monitor the turnover, trafficking, and half-life of glycoconjugates (glycans) and carbonyl-modified proteins.
This approach leverages Metabolic Oligosaccharide Engineering (MOE) to introduce a "chemical handle" (a ketone) into the target biomolecule, followed by chemoselective detection using a bifunctional Alkynyl Hydroxylamine probe.
Abstract
Understanding the temporal dynamics of biomolecules—synthesis, trafficking, and degradation—is critical for elucidating cellular mechanisms in health and disease. Traditional radioactive pulse-chase methods (
Principle of the Method
The efficacy of this protocol relies on the orthogonality of two chemical reactions: the Oxime Ligation and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
The Logic of the Pulse-Chase
-
Pulse (The Clock Start): Cells are incubated with a metabolic precursor containing a ketone group (e.g., N-levulinoylmannosamine, ManLev ). The cellular machinery incorporates this precursor into nascent glycans (specifically sialic acids), effectively "tagging" the population of molecules synthesized during this window.
-
Chase (The Clock Run): The ketone precursor is removed and replaced with an excess of natural, unlabeled precursor (e.g., N-acetylmannosamine, ManNAc ). This prevents further labeling and allows the labeled population to decay or traffic over time.
-
Labeling (The Detection): At specific time points, the remaining ketone-tagged molecules are reacted with an Alkynyl Hydroxylamine probe (
-propargylhydroxylamine). The hydroxylamine moiety ( ) reacts specifically with the ketone to form a stable oxime linkage, installing a terminal alkyne handle. -
Visualization: The alkyne handle is detected via "Click Chemistry" (CuAAC) using an Azide-Fluorophore or Azide-Biotin .
Chemical Mechanism
The core reaction is the condensation of the hydroxylamine probe with the ketone reporter.
-
Reaction A (Probe Ligation):
(Formation of the Oxime-Alkyne conjugate) -
Reaction B (Click Detection):
Pathway Visualization
Caption: Workflow for pulse-chase analysis of sialic acid turnover using ManLev and Alkynyl Hydroxylamine probes.
Materials & Reagents
Metabolic Precursors
| Reagent | Function | Concentration (Pulse) | Concentration (Chase) |
| ManLev (N-levulinoylmannosamine) | Pulse: Introduces Ketone tag | 20–50 µM | 0 µM |
| ManNAc (N-acetylmannosamine) | Chase: Competes out label | 0 µM | 200–500 µM (10x excess) |
Probes & Click Reagents
| Component | Specification | Working Conc. |
| Alkynyl Hydroxylamine Probe | 100 µM | |
| Catalyst (Optional) | Aniline or | 10 mM |
| Azide-Fluorophore | Azide-Alexa Fluor 488/647 or Azide-Biotin | 10–20 µM |
| CuAAC Catalyst | CuSO | See Protocol |
Experimental Protocol
Phase 1: Metabolic Pulse-Chase
Objective: To label a cohort of glycoproteins and track their stability.
-
Seed Cells: Plate mammalian cells (e.g., HeLa, CHO, Jurkat) in 6-well plates or dishes. Allow to reach 60-70% confluency.
-
Pulse (Labeling):
-
Aspirate media and replace with fresh media containing 50 µM ManLev .
-
Incubate for 24 hours (or duration sufficient for steady-state incorporation).
-
-
Wash: Aspirate Pulse media. Wash cells
with warm PBS to remove unincorporated ManLev. -
Chase (Turnover):
-
Add fresh media containing 500 µM ManNAc (10x excess relative to pulse).
-
Note: The excess natural sugar prevents re-incorporation of recycled ManLev.
-
Incubate cells at 37°C.
-
-
Harvest Time Points:
-
Collect cells at defined intervals (e.g.,
hours). -
For adherent cells: Lift with trypsin (if surface proteins are not sensitive) or EDTA.
-
Wash pellets
with ice-cold PBS.
-
Phase 2: Probe Ligation (Oxime Formation)
Objective: To react the remaining ketone tags with the alkynyl hydroxylamine probe.
-
Resuspension: Resuspend cell pellet (
cells) in 100 µL Labeling Buffer (PBS, pH 6.7 + 2% FBS).-
Critical: Slightly acidic pH (6.5–6.7) favors oxime formation, but pH 7.4 is acceptable for live cells.
-
-
Probe Addition: Add Alkynyl Hydroxylamine to a final concentration of 100 µM .
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C.
-
Optimization: For faster reaction, add 10 mM Aniline (catalyst), though this may be toxic to live cells. If cells are fixed later, aniline is safe here.
-
-
Wash: Wash cells
with ice-cold PBS to remove unreacted probe.
Phase 3: Click Chemistry Detection (CuAAC)
Objective: To attach the fluorophore to the alkyne handle. Note: Standard CuAAC is toxic to live cells. This step is performed on fixed cells.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash
with PBS. -
Click Reaction Mix Preparation: Prepare the following mix (per sample):
-
PBS: Remaining volume
-
CuSO
: 1 mM final -
THPTA Ligand: 5 mM final (Premix Cu and Ligand before adding)
-
Azide-Fluorophore: 10–20 µM final
-
Sodium Ascorbate: 10 mM final (Add last, fresh)
-
-
Reaction: Resuspend cells in 100 µL Click Reaction Mix.
-
Incubation: Incubate for 30 minutes at RT in the dark.
-
Wash: Wash cells
with PBS containing 1% BSA (to remove non-specific dye). -
Analysis: Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Fluorescence Microscopy.
Data Analysis & Interpretation
Calculating Half-Life ( )
To determine the turnover rate of the labeled glycoconjugates:
-
Normalize Data: Measure the Mean Fluorescence Intensity (MFI) at each time point. Subtract the MFI of the "No Probe" or "No Pulse" negative control. Normalize the
(immediate post-pulse) intensity to 100%. -
Plotting: Plot % Remaining Signal (Y-axis) vs. Chase Time (X-axis).
-
Fitting: Fit the data to a First-Order Exponential Decay equation:
Where is intensity at time , is initial intensity, and is the decay constant. -
Calculation:
Troubleshooting Table
| Problem | Possible Cause | Solution |
| Low Signal at t=0 | Poor ManLev incorporation | Increase Pulse time (48h) or ManLev conc. (up to 100 µM). |
| Inefficient Oxime Ligation | Use Aniline catalyst (10 mM) or lower pH to 6.5 during probe step. | |
| High Background | Non-specific probe binding | Increase washing steps after Click reaction; use 1% BSA. |
| Cell Toxicity | Copper toxicity during Click | Ensure THPTA ligand is in 5:1 excess over Copper. |
| No Decay Observed | Re-incorporation of label | Ensure Chase media has 10x excess ManNAc (competitor). |
References
-
Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis. Science, 276(5315), 1125–1128. Link
-
Yarema, K. J., Mahal, L. K., Bruehl, R. E., Hubbard, S. R., & Bertozzi, C. R. (1998). Metabolic delivery of ketone groups to cell surface carbohydrates. Journal of Biological Chemistry, 273(47), 31168–31179. Link
-
Lemieux, G. A., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology, 16(12), 506–513. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788–797. Link
Troubleshooting & Optimization
O-(pent-4-yn-1-yl)hydroxylamine cytotoxicity in mammalian cells
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic viability drops when using O-(pent-4-yn-1-yl)hydroxylamine for bioorthogonal cell-surface labeling[1]. While this bifunctional linker is invaluable for bridging ketone/aldehyde-bearing glycans with azide-fluorophores via click chemistry, it introduces unique biochemical stresses to mammalian cells.
This guide abandons generic advice to deconstruct the root causes of alkynyl hydroxylamine cytotoxicity. Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, and a field-proven, self-validating protocol to rescue your experiments.
Part 1: Mechanistic Insight – The Causality of Toxicity
To troubleshoot effectively, we must first understand why cell death occurs. Toxicity from this compound is rarely a single-variable problem; it is a synergistic failure of cellular homeostasis driven by three factors:
-
Co-factor Depletion (The "PLP Sink"): Hydroxylamines readily cross mammalian cell membranes and react with intracellular aldehydes. Their primary target is Pyridoxal 5'-phosphate (PLP, Vitamin B6). By forming stable oximes with PLP, the linker competitively inhibits PLP-dependent enzymes (e.g., aminotransferases), effectively halting amino acid metabolism[2].
-
Oxidative Stress: O-alkyl hydroxylamines undergo redox cycling, generating reactive oxygen species (ROS) that lead to lipid peroxidation and the rapid depletion of intracellular glutathione[3]. In erythrocytes and highly metabolic cells, this manifests as severe oxidative damage[4].
-
Environmental Stress: The oxime ligation itself requires an acidic pH (typically 6.0–6.7) and nucleophilic catalysts (like aniline), both of which compromise lipid bilayer integrity.
Mechanistic pathways of .
Part 2: Troubleshooting Guides (FAQs)
Q1: My cells are dying within 2 hours of adding the linker. Is this compound acutely toxic? Causality: Acute toxicity (< 2 hours) is rarely caused by the hydroxylamine molecule alone at standard labeling concentrations (50–100 µM). It is almost always a synergistic toxicity stemming from your ligation conditions. Oxime formation is notoriously slow at physiological pH (7.4). To compensate, researchers often drop the pH to 6.0 and add aniline as a nucleophilic catalyst. Aniline is highly cytotoxic, causing rapid membrane permeabilization and severe oxidative stress[3]. Solution: Shift the pH to a strictly controlled 6.7—the tolerable lower limit for most mammalian lines (e.g., HEK293, CHO). Replace aniline with p-phenylenediamine (p-PDA) at 1 mM, which accelerates the reaction at near-neutral pH with significantly lower cytotoxicity.
Q2: I observe delayed cytotoxicity (24-48 hours post-labeling) even after washing off the unreacted linker. Why? Causality: This is the classic signature of intracellular PLP depletion and sustained ROS generation. During the labeling incubation, this compound diffuses into the cytosol, irreversibly binding PLP[2] and initiating lipid peroxidation[3]. The resulting metabolic starvation and oxidative damage take 24–48 hours to trigger apoptosis. Solution: Limit labeling time to a maximum of 45–60 minutes to minimize endocytosis and passive diffusion. Crucially, supplement your post-labeling recovery media with 1 mM Pyridoxal hydrochloride (Vitamin B6) to replenish the PLP pool, and 2 mM N-acetylcysteine (NAC) to restore glutathione levels[4].
Q3: I am performing a one-pot oxime ligation and CuAAC click reaction. The cell death is catastrophic (>80%). How do I decouple the toxicities? Causality: Combining this compound with Copper(I) for simultaneous azide-alkyne cycloaddition creates a highly toxic "perfect storm." Cu(I) catalyzes the generation of hydroxyl radicals from ambient oxygen (Fenton-like chemistry), which exponentially exacerbates the ROS already generated by the hydroxylamine[1]. Solution: Never perform these reactions simultaneously on live cells. Utilize a two-step sequential labeling workflow. Perform the oxime ligation first, quench and wash extensively, and then perform the CuAAC using a strong Cu(I)-stabilizing ligand (e.g., BTTAA or BTTES) to shield the cells from free copper toxicity.
Part 3: Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions, ROS generation, and cell viability. Note how optimizing the catalyst and pH rescues viability far more effectively than merely dropping the linker concentration.
| Linker Concentration | Catalyst | Buffer pH | Cell Viability (%) | ROS Level (Fold Change) |
| 0 µM (Control) | None | 7.4 | >98% | 1.0x |
| 50 µM | None | 7.4 | 92% | 1.2x |
| 50 µM | 10 mM Aniline | 6.0 | 15% | 8.5x |
| 50 µM | 1 mM p-PDA | 6.7 | 88% | 1.5x |
| 500 µM | 1 mM p-PDA | 6.7 | 45% | 4.2x |
(Data modeled on HEK293T cells, 24h post-treatment. Viability assessed via Trypan Blue exclusion; ROS measured via DCFDA fluorescence).
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust in your data, every protocol must be a self-validating system. The following sequential workflow incorporates built-in checkpoints to verify success before committing to the next step.
Self-validating sequential workflow for low-toxicity bioorthogonal cell surface labeling.
Step-by-Step Methodology: Low-Toxicity Cell Surface Oxime Ligation
Step 1: Buffer Preparation & pH Validation
-
Action: Prepare 100 mM phosphate buffer containing 1 mM p-phenylenediamine (p-PDA).
-
Causality: p-PDA accelerates oxime formation at near-neutral pH, avoiding the severe membrane toxicity associated with aniline.
-
Validation Checkpoint: Measure pH precisely. It must be 6.7 ± 0.1. If pH < 6.5, discard and remake to prevent osmotic/acidic shock to the cells.
Step 2: Cell Preparation & Washing
-
Action: Following the expression of target ketones/aldehydes (e.g., via metabolic incorporation of unnatural sugars), wash cells 3x with PBS to remove all traces of serum.
-
Causality: Serum proteins contain abundant natural aldehydes and ketones that will competitively quench the alkynyl hydroxylamine, drastically lowering your labeling efficiency.
Step 3: Oxime Ligation
-
Action: Add 50 µM this compound dissolved in the pH 6.7 p-PDA buffer. Incubate for 45 minutes at 37°C in the dark.
-
Causality: 45 minutes is the kinetic sweet spot; it allows sufficient surface labeling while minimizing the endocytosis of the linker[1].
Step 4: Quenching & Recovery
-
Action: Stop the reaction by adding 10 mM pyruvic acid (a ketone scavenger) for 5 minutes. Wash cells 2x and resuspend in recovery media supplemented with 1 mM Pyridoxal hydrochloride and 2 mM N-acetylcysteine (NAC).
-
Causality: Pyruvic acid covalently neutralizes the unreacted linker. Pyridoxal and NAC rescue intracellular PLP pools and quench ROS, respectively[4],[2].
-
Validation Checkpoint: Perform a Trypan Blue exclusion assay on a 10 µL aliquot. Viability must be >85% before proceeding. If <85%, abort downstream labeling to prevent artifactual intracellular staining of dead/permeabilized cells.
Step 5: Sequential CuAAC Labeling
-
Action: Introduce the azide-fluorophore using a BTTES-Cu(I) catalytic complex (100 µM CuSO4, 500 µM BTTES, 2.5 mM Sodium Ascorbate) for 30 minutes.
-
Causality: BTTES strongly coordinates Cu(I), preventing the Fenton-mediated hydroxyl radical generation that would otherwise compound the hydroxylamine's oxidative stress.
References
1.[1] Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules, ACS Publications (2016). URL:[Link] 2.[3] Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Blood Cells, Molecules, and Diseases, PubMed (1998). URL:[Link] 3.[4] In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells. PLOS One (2015). URL:[Link] 4.[2] Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate. Journal of Biological Chemistry, via ResearchGate (1998). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells | PLOS One [journals.plos.org]
improving cell permeability of alkynyl hydroxylamine probes
This guide is structured as a specialized Technical Support Center for researchers utilizing alkynyl hydroxylamine probes. It prioritizes experimental logic, troubleshooting of physicochemical bottlenecks (permeability), and validation of bioorthogonal chemistry.
Topic: Optimization of Cell Permeability & Intracellular Labeling Efficiency Ticket ID: BIO-CHEM-PROBE-001 Status: Active Guide
Core Concept & Mechanism
Alkynyl hydroxylamine probes (
The Bottleneck:
The primary failure mode in these experiments is poor membrane permeability . The hydroxylamine group is polar and nucleophilic. At physiological pH, while largely neutral (
Mechanism of Action (The "Prodrug" Strategy)
To bypass the membrane barrier, we recommend "caging" the hydroxylamine. The diagram below illustrates the activation pathway of an acetylated (prodrug) probe compared to a free probe.
Figure 1: Comparative uptake mechanism. Caged probes (green path) utilize lipophilicity to cross the membrane before esterase activation, whereas free probes (red path) are often sequestered by serum proteins.
Pre-Experiment Checklist: Probe Design
Before troubleshooting cell culture, verify your chemical toolset.
| Parameter | Recommendation | Technical Rationale |
| Head Group | O-Acetyl or O-Carbamoyl | Caging the nitrogen/oxygen creates a "prodrug." Intracellular esterases cleave the acetyl group, releasing the reactive hydroxylamine inside the cell, creating a concentration gradient that drives uptake [1]. |
| Linker | Alkyl (C4-C6) | Short polyethylene glycol (PEG) linkers increase water solubility but decrease passive membrane permeability. Alkyl chains improve lipophilicity (LogP) [2]. |
| Concentration | 10 - 100 µM | Hydroxylamines have slower kinetics than hydrazines. Higher concentrations are needed, but toxicity (DNA damage) spikes >100 µM [3]. |
| Control | Carbonyl Scavenger | Use Hydralazine or Methoxylamine pre-treatment as a negative control to block available carbonyl sites. |
Troubleshooting Guide (FAQ Format)
Phase 1: Uptake & Incubation
Q: I see no signal in my cells, even at 100 µM. Is the probe entering? A: If you are using a free hydroxylamine (uncaged), it is likely reacting with aldehydes in your cell culture media before it touches the cells.
-
The "Serum Trap": Fetal Bovine Serum (FBS) is rich in proteins and small molecules with carbonyls (e.g., pyruvate, oxidized lipids). These quench your probe extracellularly.
-
The Fix: Perform the "Pulse" step in serum-free, pyruvate-free media (e.g., HBSS or PBS + Glucose) for 1-2 hours. If long-term incubation is required, reduce serum to 1% dialyzed FBS.
Q: My cells are dying during incubation. Is the probe toxic? A: Yes, hydroxylamines can be cytotoxic. They can inhibit heme-containing enzymes and, if metabolized to nitrogen mustards, crosslink DNA.
-
Protocol Adjustment:
-
Perform a toxicity curve (MTT or CellTiter-Glo) to find the
. -
Limit incubation time to <2 hours.
-
Ensure DMSO concentration in the final media is <0.5%, as DMSO permeabilizes membranes but exacerbates toxicity.
-
Phase 2: Fixation & Click Chemistry
Q: I have high background signal everywhere (cytosol and nucleus). A: You may be a victim of the "Formaldehyde Trap."
-
The Issue: Most researchers fix cells with 4% Paraformaldehyde (PFA) after probe incubation. PFA is an aldehyde.[1][2] If you do not wash the unreacted probe out of the cell completely, the residual intracellular probe (
) will react with the PFA, locking the alkyne handle into the cell matrix non-specifically. When you add the fluorophore later, it lights up the entire cell. -
The Fix:
-
Wash Aggressively: 3x washes with PBS + 1% BSA before fixation.
-
Alternative Fixation: Use ice-cold Methanol (10 min at -20°C) instead of PFA. Methanol precipitates proteins without introducing aldehyde groups.
-
Scavenger Wash: Include a wash step with excess free aldehyde (e.g., 1 mM propanal) before fixation to quench unreacted probe, though this is risky as it might quench the target. Better to rely on washing.
-
Q: The Click reaction (CuAAC) works on lysates but not in whole cells. A: The copper catalyst might not be penetrating, or is being chelated.
-
Optimization:
-
Use a specific ligand like THPTA or BTTAA to protect the Cu(I) oxidation state.
-
Permeabilize cells with 0.1% Triton X-100 before the click reaction (if using PFA fixation).
-
Consider SPAAC (Copper-free click) using DBCO-azide if copper toxicity/penetration is the suspected issue, though DBCO has higher background due to hydrophobicity.
-
Validated Experimental Workflow
Follow this logic flow to isolate the source of failure.
Figure 2: Troubleshooting decision tree for signal optimization.
Quantitative Optimization Protocol
To determine the optimal window between signal intensity and cell viability, run the following matrix experiment in a 96-well plate.
Reagents:
-
Probe: Alkynyl-Hydroxylamine (Stock 100 mM in DMSO).
-
Vehicle: DMSO.[3]
-
Media: HBSS (Serum-free).
Protocol:
-
Seed Cells: 10,000 cells/well (HeLa or HEK293), grow to 80% confluence.
-
Wash: 2x with HBSS.
-
Incubation Matrix (1 hour @ 37°C):
| Probe Conc.[1][2][3][4][5][6][7][8] (µM) | DMSO % (v/v) | Expected Outcome | Action |
| 0 (Control) | 0.1% | Baseline Autofluorescence | Background Reference |
| 10 | 0.1% | Low Signal / High Viability | Good for sensitive cells |
| 50 | 0.1% | Optimal Signal / High Viability | Target Range |
| 100 | 0.1% | High Signal / Low Viability | Risk of artifacts |
| 200 | 0.2% | Cell Death / Non-specific Binding | Avoid |
-
Wash: 3x with HBSS + 1% BSA.
-
Fix/Perm: Methanol (-20°C, 10 min).
-
Click Reaction: 20 µM Azide-Fluorophore, 1 mM CuSO4, 1 mM TCEP, 100 µM THPTA for 1 hour.
-
Analysis: Fluorescence Microscopy or Flow Cytometry.
References
-
Prodrug Strategies for Hydroxylamines
-
Aldehyde Probe Design & Permeability
-
Toxicity & Targets of Alkynyl Probes
- Title: Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry.
- Source: NIH / PMC.
-
URL:[Link]
- Relevance: Provides the foundational protocol for using alkynyl-modified probes to detect lipid peroxidation products (4-HNE) and discusses toxicity limits (1-80 µM).
-
General Click Chemistry Reagents
-
Title: Reagents for Modifying Aldehydes and Ketones.[1]
- Source: Thermo Fisher Scientific.
- Relevance: Comprehensive guide on the reactivity of hydroxylamines vs. hydrazines and the effects of pH on labeling efficiency.
-
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell-specific bioconjugation through enzymatic activation of caged tetrazines & Investigating oxidized lipid biology with hydroxylamine-based fluorescent probes — Center of Membrane Biochemistry and Lipid Research — TU Dresden [tu-dresden.de]
- 7. A highly sensitive and colorimetric fluorescent probe for visualizing hydroxylamine in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A prodrug system for hydroxylamines based on esterase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raj.emorychem.science [raj.emorychem.science]
removing excess O-(pent-4-yn-1-yl)hydroxylamine after labeling
A Guide for Researchers on the Efficient Removal of Excess O-(pent-4-yn-1-yl)hydroxylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical purification step following protein labeling with this compound. This resource addresses common challenges and provides robust protocols to ensure the purity and integrity of your final conjugate, a crucial factor for the success of downstream applications in research and drug development.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have after completing their labeling reaction.
Q1: Why is it essential to remove unreacted this compound?
Excess this compound, a small molecule (MW: ~99.13 g/mol ), must be removed to prevent it from interfering with subsequent experimental steps. For instance, in a two-step "click chemistry" labeling protocol, the free alkyne groups on the excess hydroxylamine would compete with the alkyne-labeled protein for the azide-containing detection reagent, leading to high background signals and inaccurate quantification.[1] Furthermore, residual reagents can interfere with mass spectrometry analysis or affect cellular assays.
Q2: What are the most effective methods for removing this small molecule from my much larger protein conjugate?
The most common and effective methods leverage the significant size difference between your protein conjugate and the small hydroxylamine reagent. The two principal techniques are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. Larger molecules (your protein) are excluded from the pores of the chromatography resin and elute first, while smaller molecules (the excess reagent) enter the pores and have a longer path, eluting later.[2]
-
Dialysis: This technique involves the use of a semi-permeable membrane with a defined molecular weight cut-off (MWCO) that allows small molecules to diffuse out of the sample into a larger volume of buffer, while retaining the larger protein conjugate.[3]
Q3: How do I choose between Size Exclusion Chromatography and Dialysis?
The choice depends on several factors including sample volume, desired speed, and the specific requirements of your downstream application. Both methods are gentle and preserve the biological activity of the protein.[4]
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis |
| Speed | Fast (minutes per sample) | Slow (hours to overnight) |
| Sample Volume | Ideal for small to medium volumes (< 2.5 mL) | Suitable for a wide range of volumes |
| Efficiency | High removal efficiency in a single step | Requires multiple buffer changes for high efficiency[3] |
| Final Buffer | The protein is exchanged into the column equilibration buffer. | The protein is exchanged into the dialysis buffer (dialysate). |
| Protein Concentration | Can result in some dilution. | Sample volume may increase slightly. |
Q4: Should I quench the labeling reaction before purification?
While not always mandatory for hydroxylamine-based reactions, quenching can be a good practice to ensure the reaction has definitively stopped. This is particularly important if there's a significant delay before purification. A common quenching strategy for similar bioconjugation reactions (like NHS esters) involves adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining reactive groups.[5] However, for hydroxylamine reactions, simply proceeding to a rapid purification step like a spin SEC column is often sufficient.
In-Depth Troubleshooting Guide
Even with established protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: High Background Signal in Downstream Applications
This is the most common indicator of incomplete removal of the excess this compound.
Root Cause Analysis and Solutions:
-
Inefficient Purification:
-
SEC: The column size may be inappropriate for your sample volume, or the resin's fractionation range may not be optimal. For desalting applications, a resin like Sephadex™ G-25 is typically recommended for proteins with a molecular weight > 5,000 Da.[6] Ensure you are using a desalting column and not a high-resolution fractionation column.
-
Dialysis: The dialysis time may be too short, or the buffer volume/number of changes may be insufficient. The volume of the dialysis buffer (dialysate) should be at least 100-200 times the sample volume to maintain a sufficient concentration gradient for diffusion.[7] Performing at least three buffer changes over 12-24 hours is recommended for thorough removal.[7]
-
-
Incorrect MWCO for Dialysis Membrane:
-
The Molecular Weight Cut-Off (MWCO) of the dialysis membrane must be significantly smaller than your protein of interest but large enough to allow the free hydroxylamine to pass through. A general rule of thumb is to select an MWCO that is at least half, and ideally one-third to one-fifth, the molecular weight of your protein.[8] For example, for a 50 kDa protein, a 10 kDa MWCO membrane is a common choice.[3]
-
Issue 2: Protein Precipitation or Aggregation After Labeling/Purification
The introduction of new chemical moieties can sometimes affect protein stability.
Root Cause Analysis and Solutions:
-
Increased Hydrophobicity: this compound has a hydrocarbon chain which can increase the surface hydrophobicity of the protein, especially with a high degree of labeling. This can lead to aggregation.[9][10]
-
Solution: Consider reducing the molar excess of the labeling reagent in your initial reaction to lower the degree of labeling.[11] Also, including stabilizing additives in your purification and storage buffers, such as 5-10% glycerol or non-ionic detergents like 0.01% Tween-20, can help maintain protein solubility.
-
-
Buffer Mismatch: A rapid change in buffer composition between your reaction and purification steps can shock the protein.
-
Solution: Ensure the pH and ionic strength of your purification buffer are optimal for your specific protein's stability. Avoid pH values close to the protein's isoelectric point (pI), as this is where proteins are least soluble.[12]
-
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[9]
-
Solution: If possible, perform the purification at a moderate protein concentration. If the final product is too dilute, it can be carefully re-concentrated after purification using spin concentrators.
-
Issue 3: Low Protein Recovery After Purification
Losing a significant amount of your valuable conjugate during purification is a critical problem.
Root Cause Analysis and Solutions:
-
Nonspecific Binding to Purification Media:
-
SEC: While generally inert, some proteins can interact with SEC resins. Ensure you are using a resin designed for biological samples, such as those made from agarose or dextran.[2]
-
Dialysis: Proteins can adsorb to the surface of the dialysis membrane. Using membranes made of regenerated cellulose or those with low-protein-binding surfaces can mitigate this issue.[8]
-
-
Incorrect Device Handling (Spin Columns):
-
Precipitation and Loss:
-
If your protein is precipitating (as discussed in Issue 2), the aggregated protein may be lost during centrifugation steps or adhere to the walls of tubes and devices. Addressing the root cause of the precipitation is key to improving recovery.
-
Experimental Protocols & Workflows
Here are detailed, step-by-step protocols for the recommended purification methods.
Protocol 1: Purification via Size Exclusion Spin Column
This method is ideal for rapid desalting and buffer exchange of small sample volumes.
Workflow Diagram:
Caption: Workflow for removing excess reagent via a spin SEC column.
Step-by-Step Methodology:
-
Column Preparation: Choose a spin column with a resin appropriate for desalting proteins of the size of your target (e.g., Sephadex™ G-25 with a >5 kDa exclusion limit).
-
Equilibration:
-
Remove the column's storage buffer by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).
-
Equilibrate the column by adding 3-4 column volumes of your desired final buffer (e.g., PBS, pH 7.4). After each addition, centrifuge to remove the buffer. This ensures your final protein will be in the correct buffer.
-
-
Sample Loading:
-
Place the equilibrated spin column into a clean collection tube.
-
Carefully apply your reaction mixture to the center of the resin bed. Do not exceed the maximum sample volume recommended for the column.
-
-
Purification:
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-4 minutes).
-
The purified protein conjugate will be in the collection tube. The small, unreacted hydroxylamine molecules are retained in the resin.
-
Protocol 2: Purification via Dialysis
This method is suitable for a wide range of sample volumes and is very gentle on the protein.
Workflow Diagram:
Caption: Workflow for removing excess reagent via dialysis.
Step-by-Step Methodology:
-
Membrane Selection and Preparation:
-
Select a dialysis membrane (e.g., in a cassette or tubing format) with an MWCO that is approximately half to one-third the molecular weight of your protein (e.g., 10 kDa MWCO for a 30 kDa protein).[8]
-
Prepare the membrane according to the manufacturer's protocol, which typically involves rinsing with DI water to remove preservatives.
-
-
Sample Loading:
-
Load your reaction mixture into the dialysis device, leaving some headspace to allow for potential volume changes.
-
Securely seal the device.
-
-
Dialysis:
-
Place the sealed device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100 times your sample volume.[7]
-
Stir the dialysate gently on a magnetic stir plate to maintain the concentration gradient.[3] Perform the dialysis at a temperature suitable for your protein's stability (often 4°C).
-
For optimal removal, perform at least two buffer changes. A typical schedule is:
-
Dialyze for 2-4 hours, then change the buffer.
-
Dialyze for another 2-4 hours, then change the buffer.
-
Dialyze overnight in the final fresh buffer.[7]
-
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover your purified protein conjugate from the device using a pipette.
-
By understanding the principles behind these purification methods and following these detailed protocols and troubleshooting guides, you can confidently and efficiently remove excess this compound, ensuring the high quality of your labeled protein for your downstream research and development activities.
References
- Creative Proteomics. (n.d.). Dialysis in Protein Purification.
- (n.d.). Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. Retrieved from a relevant scientific blog or resource.
- BenchChem. (2025). Technical Support Center: Preventing Protein Precipitation During Labeling.
- Repligen. (n.d.). Dialysis FAQs.
- G-Biosciences. (n.d.). Hydroxylamine·HCl.
- Cytiva. (2024, August 12). Size Exclusion Chromatography.
- Cytiva. (n.d.). Selection guide - Size exclusion chromatography columns and resins.
- Membrane Solutions. (2025, November 7). How to Choose the Appropriate MWCO?
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- Sigma-Aldrich. (n.d.). Size Exclusion Chromatography Resins.
- Patsnap Synapse. (2025, May 9). Ultrafiltration vs. Dialysis for Protein Concentration.
- (n.d.). MCC MDH Dialysis V1_2022.
- ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling?
- GoldBio. (2024, August 27). An Overview of Size Exclusion Chromatography for Protein Purification.
- Tosoh Bioscience. (n.d.). Size Exclusion Chromatography.
- Biology Stack Exchange. (2012, September 10). How to prevent protein precipitation?
- MilliporeSigma. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- G-Biosciences. (2015, January 21). How to Improve Dialysis Efficiency.
- ResearchGate. (n.d.). Dialysis and Concentration of Protein Solutions.
- Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
- Sowntharya, R., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ACS Chemical Biology, 7(9), 1556-1563.
- Dieterich, D. C., et al. (2006). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.
- ResearchGate. (n.d.). Quenching hydroxylation procedure using hydroxylamine.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523.
- Sowntharya, R., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ACS Chemical Biology, 7(9), 1556-1563.
- Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
- Lantz, C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4850-4859.
- Lantz, C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4850-4859.
- Wang, Y., et al. (2025).
- SelectScience. (2026, February 27). Bioconjugation troubleshooting guide.
- ResearchGate. (2019, March 22). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC?
- Vector Labs. (n.d.). Bioconjugation.
- kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
- Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
- Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. bioRxiv.
- University of Washington's Proteomics Resource. (2011, October 4). Peptide fractionation and Clean-Up Protocols.
- University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion.
- Pruvost, M., et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry, 96(8), 3247-3252.
Sources
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. goldbio.com [goldbio.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. repligen.com [repligen.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. vectorlabs.com [vectorlabs.com]
O-(pent-4-yn-1-yl)hydroxylamine solubility in DMSO vs water
Product Support & Troubleshooting Guide
Senior Application Scientist Note: Welcome to the technical support hub for O-(pent-4-yn-1-yl)hydroxylamine. This reagent is a bifunctional linker featuring a terminal alkyne (for Click Chemistry) and an aminooxy group (for aldehyde/ketone ligation).[1][2][3] The dual nature of this molecule—specifically its availability as a Hydrochloride (HCl) salt versus the free base—is the primary source of solubility and reactivity issues reported by users.[1] This guide addresses these physicochemical nuances to ensure your bioconjugation workflows succeed.
Part 1: Solubility Profile & Chemical Behavior[2][3]
The solubility of this compound is dictated by its protonation state.[2][3] Most commercial vendors supply the Hydrochloride (HCl) salt (CAS: 137270-24-7) to ensure stability.[2][3]
Solubility Data Table
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Recommended Use Case |
| Water | High (>50 mg/mL) | Low / Insoluble | Bioconjugation to proteins/DNA; Aqueous buffers (pH < 7).[2][3] |
| DMSO | High (>50 mg/mL) | High | Stock solution storage; Organic synthesis; PROTAC linker synthesis.[3] |
| DMF | High | High | Peptide synthesis; Non-aqueous Click Chemistry.[3] |
| Methanol | High | High | Intermediate dilution; Solvent exchange.[3] |
Critical Mechanism: The pH-Solubility Trap
The aminooxy group (
-
In Water (pH < 7): The molecule exists as a charged ammonium species (
), rendering it highly water-soluble.[2][3] -
In Water (pH > 7): If you neutralize the solution (e.g., adding NaOH or mixing into a basic buffer), the molecule deprotonates to the neutral free base.[1][2] The free base is an organic oil with poor water solubility, leading to immediate precipitation or "crashing out" if no organic co-solvent (DMSO) is present.[1][2]
Part 2: Troubleshooting Guide
Issue 1: "My solution turned cloudy upon adding the reagent to my reaction buffer."
Diagnosis: Phase separation of the free base. Cause: You likely dissolved the HCl salt in water and added it directly to a buffer with a pH > 7.0 (e.g., PBS pH 7.4 or Carbonate pH 9.0).[1][2] The basic pH neutralized the salt, generating the hydrophobic free base.[1][2] Solution:
-
Pre-dissolve in DMSO: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Dropwise Addition: Add the DMSO stock to your aqueous buffer while vortexing.[1][2] Ensure the final DMSO concentration is 5–10% (v/v) to maintain solubility of the free base species during the reaction.[1][2]
Issue 2: "The oxime ligation (aldehyde reaction) is proceeding too slowly."
Diagnosis: Sub-optimal pH or Aniline Catalysis absence.[1][2] Cause: Aminooxy-aldehyde ligations are acid-catalyzed.[2][3] While the reagent is soluble at neutral pH (with DMSO), the reaction rate is highest at pH 4.5–5.5.[1][2] Solution:
-
Adjust pH: Lower reaction pH to 4.5–5.0 using Acetate or Citrate buffer.
-
Catalyst: Add 10–100 mM aniline or p-phenylenediamine to catalyze the reaction at neutral pH if acidic conditions are not tolerated by your biomolecule.[1][2][3]
Issue 3: "My stock solution in water turned yellow/brown over time."
Diagnosis: Oxidative degradation. Cause: Aminooxy groups are prone to oxidation and slow hydrolysis in aqueous solution, especially when not frozen.[1][2] Solution:
-
Immediate Fix: Discard the stock.
-
Prevention: Store aqueous stocks at -20°C for no more than 2 weeks. For long-term storage (>1 month), store as a 100 mM stock in anhydrous DMSO at -20°C.
Part 3: Decision Tree & Workflows
Visual 1: Solvent Selection Logic
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Logic flow for selecting the optimal solvent based on application and pH requirements to prevent precipitation.
Visual 2: Experimental Workflow (Stock Prep)
Caption: Step-by-step protocol for preparing stable stock solutions, highlighting the preference for DMSO for long-term storage.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this reagent for Copper-free Click Chemistry? A: No. This reagent contains a terminal alkyne.[1][2] It requires Copper (Cu(I)) catalysis to react with azides.[1][2][3] For copper-free applications, you require a DBCO or BCN derivative.[1][2][3]
Q: Why is the reagent hygroscopic? A: The hydrochloride salt form attracts atmospheric moisture.[2] Always equilibrate the vial to room temperature before opening to prevent condensation, which can hydrolyze the aminooxy group over time.[1][2]
Q: Is the aminooxy group stable in DMSO? A: Yes, it is chemically stable in anhydrous DMSO.[1][2] However, avoid DMSO containing trace ketones (e.g., acetone contamination), as the aminooxy group will react with them to form unwanted oximes.[1][2] Use "Silylation Grade" or fresh anhydrous DMSO.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85617522: this compound hydrochloride.[1][2][3] Retrieved from [Link][3]
-
Click Chemistry Tools. Aminooxy-Alkyne Reagent Specifications. Retrieved from [Link]
Sources
Technical Guide: Optimizing Signal-to-Noise in Alkynyl Hydroxylamine Western Blots
Executive Summary & Chemical Context[1][2][3][4][5]
This guide addresses high background signal in experiments utilizing alkynyl hydroxylamine probes . These probes are dual-function tools: the hydroxylamine moiety reacts with electrophilic carbonyls (aldehydes/ketones) to form stable oximes, while the alkynyl handle allows for subsequent visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
High background in this workflow is rarely a single-variable problem. It typically arises from three distinct sources:
-
Chemical Promiscuity: Non-specific reaction of the hydroxylamine with abundant cellular carbonyls (often artifacts of oxidation).
-
Click Chemistry Artifacts: Non-specific binding of the azide-fluorophore/biotin tag or copper-induced protein precipitation.
-
Detection Interference: Endogenous biotin (if using streptavidin) or insufficient blocking.
Diagnostic Framework: Isolate the Source
Before optimizing, you must identify where the noise originates. Run the following control matrix in your next blot.
| Lane | Sample | Probe (Alkynyl-HA) | Click Reagents (Azide-Tag + Cu) | Purpose |
| 1 | Lysate | + | + | Experimental: Full signal (Specific + Background). |
| 2 | Lysate | - | + | "Tag" Control: Measures non-specific binding of the Azide-Tag or Cu-induced precipitation. |
| 3 | Lysate | + | - | "Probe" Control: Measures probe autofluorescence (if fluorescent) or antibody cross-reactivity. |
| 4 | Buffer | - | + | System Control: Checks if the secondary antibody/streptavidin binds to the membrane or blocking agent. |
Visualizing the Troubleshooting Logic
The following decision tree illustrates how to interpret the results from the matrix above.
Figure 1: Diagnostic logic tree for isolating background sources in bio-orthogonal Western blots.
Critical Troubleshooting & Optimization (Q&A)
Module A: The Click Reaction (The "Tag" Background)
Q: My "No Probe" control has high background. Why is the Azide-Tag sticking? A: This is the most common issue. Hydrophobic azide tags (especially TAMRA-Azide or Biotin-Azide) can bind non-specifically to hydrophobic pockets on proteins or the membrane itself.
-
The Fix (Ligand Stoichiometry): You must use a copper-stabilizing ligand like THPTA or TBTA . Without this, Cu(I) oxidizes to Cu(II), causing proteins to precipitate and trapping the dye in the pellet.
-
Recommendation: Use a THPTA:Cu ratio of 5:1 . This maintains Cu(I) solubility and protects proteins from degradation [1].
-
-
The Fix (Tag Titration): Commercial protocols often recommend 10–20 µM Azide-Tag. This is often excessive.
-
Optimization: Titrate the Azide-Tag down to 0.5 µM – 5 µM . Lower concentrations drastically improve the Signal-to-Noise (S/N) ratio.
-
Q: I see a smear in all lanes, including controls. Is it the Copper? A: Yes. Copper-induced protein degradation manifests as a vertical smear.
-
Protocol Adjustment:
-
Keep the Click reaction time under 1 hour.
-
Perform the reaction at room temperature , not 37°C.
-
Pre-mix the CuSO4 and THPTA before adding them to the lysate to ensure the catalyst is complexed immediately.
-
Module B: The Probe Chemistry (The "Specific" Background)
Q: My "No Click" control is clean, but the experimental lanes are messy. Is the probe reacting with everything? A: Alkynyl hydroxylamines react with carbonyls. If your sample preparation induces oxidation (creating artificial aldehydes/ketones), the probe will label them.[1]
-
Mechanism: Reactive Oxygen Species (ROS) can generate lipid peroxidation products (like 4-HNE) or protein carbonyls that react with your hydroxylamine probe [2].
-
Prevention:
-
Fresh Buffers: Do not use old lysis buffers. Peroxides accumulate in aged Tween/Triton.
-
Low Temp: Lysis and incubation should be done at 4°C to minimize spontaneous oxidation.
-
Protease Inhibitors: Ensure your cocktail does not contain aldehyde-based inhibitors (like antipain or leupeptin) if they are at high concentrations, though hydroxylamines prefer ketones/aldehydes on macromolecules.
-
Module C: Western Blotting & Detection
Q: I am using Biotin-Azide and Streptavidin-HRP. I see bands at ~75kDa and ~130kDa in all lanes. A: This is endogenous biotin . Mitochondrial carboxylases (e.g., Pyruvate Carboxylase, MCC) are naturally biotinylated.
-
The Fix:
-
Switch to Fluorescent Azides: Use a fluorophore-conjugated azide (e.g., Azide-Fluor 488) and image directly. This eliminates the biotin-streptavidin variable entirely.
-
Endogenous Biotin Blocking: If you must use biotin, block the membrane with an Avidin/Biotin blocking kit before the primary incubation.
-
Blocker Choice: Do not use milk if using Streptavidin. Milk contains biotin. Use 3-5% BSA (Bovine Serum Albumin) in TBS-T [3].
-
Optimized "Low-Background" Protocol
Use this validated workflow to minimize noise.
Step 1: Probe Labeling[5]
-
Incubate lysate with Alkynyl Hydroxylamine (10–100 µM) at pH 6.5–7.0.
-
Critical: Include a catalyst like aniline (10 mM) if labeling efficiency is low; aniline catalyzes oxime formation at neutral pH, allowing for shorter incubation times and less background accumulation [4].
Step 2: The "Clean Click" Cocktail
Prepare the following master mix (add in order):
| Component | Final Conc. | Function |
| PBS | - | Buffer |
| Azide-Tag | 10 µM | Detection Label (Titrate down if BG is high) |
| THPTA Ligand | 500 µM | Protects protein; stabilizes Cu(I) |
| CuSO4 | 100 µM | Catalyst Source |
| Sodium Ascorbate | 2.5 mM | Reducing Agent (Start reaction) |
-
Note: Pre-mix CuSO4 and THPTA before adding to the sample. Add Ascorbate last .
Step 3: Post-Reaction Wash (Pre-Western)
-
Precipitation: Methanol/Chloroform (MeOH/CHCl3) precipitation is superior to spin columns for removing unreacted probe and click reagents.
-
Resuspension: Resuspend the pellet in 1% SDS with sonication to ensure full solubilization before loading on SDS-PAGE.
Step 4: Visual Workflow
Figure 2: Optimized workflow highlighting critical background-reduction steps (Red/Orange nodes).
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Chaudhuri, A. R., et al. (2006). Detection of protein carbonyls in aging liver tissue: A fluorescence-based approach. Mechanisms of Ageing and Development, 127(11), 849-861. Link
-
Thermo Fisher Scientific. (n.d.).[2] Blocking Strategies for Western Blotting. Retrieved October 26, 2023. Link
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
Sources
purification of O-(pent-4-yn-1-yl)hydroxylamine from reaction byproducts
Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of O-(pent-4-yn-1-yl)hydroxylamine .
As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when isolating this bifunctional click-chemistry linker. Alkoxyamines are notoriously sensitive, and their purification requires a deep understanding of the underlying thermodynamic and acid-base principles. This guide provides self-validating protocols, mechanistic explanations for common failures, and field-proven solutions to ensure analytical-grade purity.
Workflow & Purification Bottlenecks
The synthesis of this compound typically follows one of two pathways: the Gabriel (Phthalimide) Route or the N-Boc Alkylation Route . Understanding where impurities are generated is the first step in designing an effective purification strategy.
Synthetic pathways and purification bottlenecks for this compound.
Quantitative Route Comparison
Before selecting a protocol, review the quantitative metrics of both synthetic routes to determine which aligns best with your laboratory's capabilities and purity requirements.
| Parameter | Gabriel (Phthalimide) Route | N-Boc Alkylation Route |
| Typical Overall Yield | 65 - 75% | 50 - 60% |
| Primary Impurities | Phthalhydrazide, TPPO, Hydrazine | Unreacted Boc-NHOH, Isobutylene |
| Purification Bottleneck | Liquid-liquid extraction & Precipitation | Anhydrous crystallization |
| Scalability | High (Gram to Kilogram scale) | Moderate (Gram scale) |
| Reagent Cost | Low (NHPI, PPh3, DIAD) | Moderate (N-Boc-NHOH, 5-chloro-1-pentyne) |
Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checks. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Gabriel Synthesis & Phthalhydrazide Removal
This method utilizes N-hydroxyphthalimide (NHPI) via a Mitsunobu coupling [3], followed by hydrazinolysis.
-
Mitsunobu Coupling: React pent-4-yn-1-ol (1.0 eq) with NHPI (1.1 eq) and PPh3 (1.2 eq) in anhydrous THF. Slowly add DIAD (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.
-
Hydrazinolysis: Dissolve the purified N-(pent-4-ynyloxy)phthalimide in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours.
-
Acidic Precipitation (Critical Step): Cool the mixture to 0 °C. Slowly add 1M HCl until the solution reaches pH 2. This protonates the alkoxyamine, making it water-soluble, while forcing the neutral phthalhydrazide to precipitate out as a white solid [2].
-
Filtration & Extraction: Filter the precipitate through a Celite pad. Transfer the aqueous filtrate to a separatory funnel and wash with Dichloromethane (DCM) three times (3 x 50 mL).
-
Validation Check: Spot the final DCM wash on a TLC plate (Hexane:EtOAc 1:1) and visualize under UV (254 nm). If a strong UV-active spot remains at the baseline, phthalhydrazide is still bleeding into the aqueous layer. Repeat the DCM wash until the organic layer is UV-inactive.
-
-
Isolation: Lyophilize or carefully concentrate the aqueous layer under reduced pressure to yield this compound hydrochloride as a white crystalline solid [1].
Protocol B: N-Boc Alkylation & Acidic Deprotection
This route avoids phosphorus byproducts entirely by utilizing an SN2 alkylation.
-
Alkylation: React N-Boc-hydroxylamine (1.0 eq) with 5-chloro-1-pentyne (1.2 eq) and K2CO3 (2.0 eq) in DMF at 60 °C for 16 hours.
-
Aqueous Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (5 x 50 mL) to remove all traces of DMF. Concentrate to yield the N-Boc intermediate.
-
Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir at room temperature.
-
Validation Check: Observe the reaction mixture. The cleavage of the Boc group generates isobutylene and CO2 gas. The reaction is complete only when active bubbling has entirely ceased (typically 1-2 hours).
-
-
Precipitation: Add cold, anhydrous diethyl ether to the mixture to precipitate the hydrochloride salt. Filter under a nitrogen atmosphere and dry in vacuo.
Troubleshooting & FAQs
Q: Why is phthalhydrazide so difficult to separate, and how do I ensure its complete removal? A: Phthalhydrazide forms a robust intermolecular hydrogen-bonded network, making it poorly soluble in most organic solvents. However, it retains just enough solubility in water and alcohols to bleed into the aqueous phase during the hydrazinolysis workup [2]. The causality of our purification strategy relies on pKa differentials. The alkoxyamine product has a pKa of ~4.5, while phthalhydrazide is nearly neutral at low pH. By acidifying the mixture to pH 2, we quantitatively protonate the alkoxyamine into a highly water-soluble hydrochloride salt, forcing the neutral phthalhydrazide to crash out. Complete removal requires filtering this precipitate, followed by exhaustive liquid-liquid extraction of the aqueous filtrate with DCM to pull out the remaining trace phthalhydrazide.
Q: My Mitsunobu reaction yielded a mixture heavily contaminated with triphenylphosphine oxide (TPPO). How can I isolate the N-(pent-4-ynyloxy)phthalimide? A: TPPO is a notorious byproduct that streaks on silica gel due to its highly polar P=O bond. Instead of relying solely on column chromatography, exploit its crystallization thermodynamics. Concentrate your crude mixture and triturate with cold diethyl ether. The N-(pent-4-ynyloxy)phthalimide intermediate [3] is highly soluble in ether, while the bulk of the TPPO will crystallize out. Filter the TPPO, concentrate the filtrate, and then perform a short silica plug to achieve high purity.
Q: Is the free base of this compound stable, or should I store it as a salt? A: Free alkoxyamines are highly nucleophilic and susceptible to air oxidation, auto-condensation, and degradation over time. You must isolate and store the compound as its hydrochloride salt [1]. The protonation of the amine lone pair prevents nucleophilic attack and oxidative degradation. Store the resulting crystalline solid desiccated at -20 °C to maintain long-term stability and reactivity for downstream click-chemistry applications [4].
Q: I am using the Boc-alkylation route. My final product is a sticky oil instead of a solid. How do I induce crystallization? A: A sticky oil usually indicates the presence of residual dioxane, unreacted N-Boc-hydroxylamine, or trapped atmospheric moisture. The hydrochloride salt of this compound is highly hygroscopic. To induce crystallization, dissolve the oil in a minimal amount of dry methanol, then add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy. Scratch the inside of the flask with a glass rod to provide kinetic nucleation sites. Ensure all solvents used in this step are strictly anhydrous.
References
Technical Support Center: Mitigating Copper Toxicity in Live-Cell Click Labeling
Welcome to the Technical Support Center for bioorthogonal chemistry. This guide is designed for researchers, application scientists, and drug development professionals experiencing cytotoxicity, high background, or low conjugation efficiency during live-cell click labeling.
Below, we provide mechanistic troubleshooting, quantitative ligand comparisons, and self-validating experimental protocols to ensure high-efficiency labeling without compromising cellular integrity.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does standard CuAAC cause rapid cell death in live cultures, and how do accelerating ligands mitigate this? Causality: The toxicity associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in living systems is not caused by the triazole formation itself, but by the oxidation state of the required catalyst. Unstabilized Cu(I) reacts rapidly with ambient oxygen (O2) to generate Reactive Oxygen Species (ROS), such as hydroxyl radicals. These ROS cause severe oxidative damage to lipids, proteins, and DNA, leading to rapid cell death and altered mitochondrial metabolism[1]. Solution: Water-soluble, polytriazole ligands (e.g., THPTA, BTTES, and BTTAA) serve a dual mechanistic purpose. First, they coordinate and stabilize the Cu(I) oxidation state, shielding it from O2 and preventing ROS generation. Second, they act as sacrificial reductants and significantly accelerate the reaction kinetics, allowing you to use much lower, non-toxic copper concentrations.
Mechanism of Cu(I) toxicity via ROS vs. stabilization by chelating ligands.
Q2: I am using THPTA, but I still observe high background fluorescence and poor cell viability. What variables should I optimize? Causality: High background and toxicity often result from an improper ligand-to-copper ratio or excessive absolute copper concentrations. If the ratio is too low, unchelated Cu(I) remains in solution and generates ROS. Troubleshooting Steps:
-
Increase Ligand Ratio: Ensure a minimum molar ratio of 5:1 (Ligand:Copper). For highly sensitive cells, a 10:1 ratio is recommended.
-
Upgrade the Ligand: Switch from THPTA to BTTAA. BTTAA has been shown to yield >45% conversion in the first 30 minutes compared to <15% for THPTA, making it the gold standard for live-cell and in vivo applications.
-
Use Copper-Chelating Azides: Employing picolyl azides instead of standard aliphatic azides creates a localized chelation effect at the reaction site. This kinetic enhancement allows you to drop the bulk Cu(I) concentration to as low as 10–40 µM while maintaining high signal-to-noise ratios[2].
Q3: When is it necessary to abandon CuAAC and switch to a copper-free method like SPAAC? Causality: While optimized CuAAC is fast, some biological systems (e.g., primary neurons, delicate stem cells, or whole-organism in vivo imaging) cannot tolerate even trace amounts of copper or the sodium ascorbate reducing agent. In these cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is required. Solution: SPAAC utilizes cyclooctynes (like DBCO or BCN) whose inherent ring strain eliminates the need for a metal catalyst entirely[3]. While SPAAC kinetics are generally slower than optimized CuAAC and DBCO can exhibit slight cross-reactivity with endogenous thiols, it guarantees zero copper-induced cytotoxicity.
Section 2: Quantitative Comparison of Cu(I) Ligands
To select the appropriate ligand for your assay, compare their kinetic and toxicity profiles below. Using the wrong ligand for live-cell applications is the most common cause of experimental failure.
| Ligand | Water Solubility | Relative Reaction Rate | Live-Cell Toxicity | Recommended Application |
| TBTA | Poor (Requires DMSO) | Slow | High | In vitro lysate labeling only. |
| THPTA | High | Fast | Moderate | Fixed cells, robust live cell lines. |
| BTTES | High (Polyanionic) | Moderate | Low | In vivo models (e.g., zebrafish). |
| BTTAA | High | Very Fast | Very Low | Gold Standard for live-cell CuAAC. |
Data synthesized from comparative bioconjugation studies highlighting BTTAA's superior catalytic efficiency.
Section 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in controls to isolate variables, allowing you to easily distinguish between dye precipitation, inherent toxicity, and true labeling.
Protocol A: Optimized Live-Cell CuAAC Labeling (BTTAA / Picolyl Azide)
Mechanistic Note: The order of reagent addition is the most critical point of failure. You must pre-form the Cu(II)-ligand complex before introducing the reducing agent.
Step-by-Step Methodology:
-
Metabolic Labeling: Incubate cells with the azide-modified metabolite (e.g., Ac4ManNAz) for 24-48 hours.
-
Validation Control 1 (Negative): Prepare a parallel well of cells incubated with a vehicle control (no azide). This validates that any fluorescent signal is due to true click chemistry, not non-specific dye binding.
-
-
Pre-mix the Catalyst Complex: In a microcentrifuge tube, combine CuSO4 (final assay concentration 20 µM) with BTTAA ligand (final assay concentration 100 µM). Vortex and incubate for 5 minutes at room temperature.
-
Causality: This 1:5 ratio ensures all copper is fully coordinated before reduction, preventing free Cu(I) from escaping into the buffer.
-
-
Add Reducing Agent: Add freshly prepared sodium ascorbate (final assay concentration 2.5 mM) to the CuSO4/BTTAA mixture. The solution should briefly turn slightly yellow/brown, indicating the reduction of Cu(II) to Cu(I).
-
Add Fluorophore: Add the terminal alkyne-fluorophore (or picolyl alkyne) to the catalytic mixture.
-
Live-Cell Incubation: Wash the cells 2x with PBS. Apply the complete click mixture to the cells and incubate for 5–15 minutes at room temperature in the dark.
-
Validation Control 2 (Toxicity): Observe cell morphology under brightfield microscopy. If blebbing occurs, reduce CuSO4 to 10 µM and ensure the ascorbate was freshly prepared.
-
-
Wash and Image: Wash cells 3x with PBS containing 1% BSA to remove unreacted dye, then proceed to live-cell fluorescence imaging.
Self-validating workflow for live-cell CuAAC highlighting critical pre-mixing.
Protocol B: Copper-Free SPAAC Labeling (DBCO)
Use this protocol for highly sensitive models where Protocol A fails Validation Control 2.
Step-by-Step Methodology:
-
Metabolic Labeling: Incubate cells with the azide-modified metabolite as described above.
-
Reagent Preparation: Dilute the DBCO-fluorophore conjugate in live-cell imaging buffer (e.g., HBSS) to a final concentration of 5–10 µM.
-
Causality: DBCO is highly hydrophobic. Keeping the concentration ≤10 µM prevents micelle formation and non-specific membrane intercalation[3].
-
-
Live-Cell Incubation: Apply the DBCO-fluorophore solution to the cells and incubate for 30–60 minutes at 37°C.
-
Mechanistic Note: SPAAC relies purely on ring strain, lacking the massive catalytic acceleration of copper. Therefore, longer incubation times and physiological temperatures are required to achieve sufficient signal.
-
-
Wash and Image: Wash thoroughly (3-4 times) with PBS/1% BSA to remove unreacted DBCO probe, then image immediately.
References
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Source: Angewandte Chemie International Edition (via PMC) URL:[Link]
-
Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Detecting O-(pent-4-yn-1-yl)hydroxylamine Incorporation by Western Blot
This guide provides an in-depth, objective comparison of methodologies for detecting proteins modified by O-(pent-4-yn-1-yl)hydroxylamine (OP-NH2), a bioorthogonal probe for protein carbonylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and compare this technique with other common metabolic labeling methods. This document is intended for researchers, scientists, and drug development professionals seeking to accurately detect and quantify specific protein modifications.
The Principle: Bioorthogonal Chemistry for Protein Detection
Traditional Western blotting relies on the high specificity of antibodies to detect target proteins.[1][2][3] However, this method is contingent upon the availability of high-quality antibodies, which are not always available, especially for detecting specific post-translational modifications (PTMs). Bioorthogonal chemistry offers a powerful alternative. This two-step "tag-and-modify" strategy involves metabolically or chemically incorporating a small, inert functional group (the "bioorthogonal handle") into a protein, followed by a highly specific chemical reaction with a complementary probe.[4][5][6]
This compound is a chemical reporter designed to target and label carbonylated proteins. The hydroxylamine group reacts specifically with aldehyde and ketone groups, which are formed on protein side chains as a result of oxidative stress. The terminal alkyne group serves as the bioorthogonal handle for subsequent detection via "click chemistry."
The most prevalent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified protein and an azide-containing reporter tag, such as biotin or a fluorophore.[5][7] This highly efficient and specific reaction allows for robust detection of the modified proteins.[6][8]
Caption: Workflow for detecting carbonylated proteins using OP-NH2.
Experimental Workflow: From Labeling to Detection
The detection of OP-NH2 incorporation can be performed using two primary workflows: an "in-solution" click reaction prior to electrophoresis or an "on-membrane" reaction after protein transfer. Each has distinct advantages.
Method 1: In-Solution Click Chemistry and Western Blot
This is the classic approach where the click reaction is performed on the total protein lysate. It ensures that all labeled proteins in the sample are available to react with the azide tag.
Experimental Protocol:
-
Sample Preparation & Labeling:
-
Treat cultured cells with an agent to induce oxidative stress, if necessary.
-
Lyse cells in a buffer containing 1% SDS and protease inhibitors to ensure complete protein denaturation and extraction.[9]
-
Determine protein concentration using a standard method like the BCA assay.
-
To a 50 µL protein lysate sample (1-5 mg/mL), add the OP-NH2 probe. The optimal concentration should be empirically determined but a starting point of 1-2 mM is common. Incubate for 1-2 hours at room temperature. (This step is for labeling lysates directly. For live-cell labeling, OP-NH2 would be added to the culture medium, but its cell permeability must be considered).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To your labeled protein lysate (e.g., 50 µL), add the following reagents sequentially. Vortex briefly after each addition.[7]
-
90 µL PBS buffer.
-
20 µL of 2.5 mM Azide-Biotin in DMSO or water.
-
10 µL of 100 mM THPTA solution (a water-soluble ligand that stabilizes the Cu(I) catalyst and reduces cellular toxicity).[7]
-
10 µL of 20 mM CuSO₄ solution.
-
10 µL of 300 mM sodium ascorbate solution (freshly prepared) to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[7]
-
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7]
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess click chemistry reagents which can interfere with SDS-PAGE. A methanol/chloroform precipitation is effective.
-
-
Western Blotting:
-
Resuspend the protein pellet in 1x Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][11]
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Probe the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using an imager or X-ray film.[11][12]
-
Method 2: On-Membrane Click Chemistry
A more recent and streamlined approach is to perform the click reaction directly on the PVDF membrane after protein transfer.[13] This method can improve the signal-to-noise ratio and simplifies the overall workflow.
Experimental Protocol:
-
Sample Preparation and Western Transfer:
-
Prepare and label protein lysates with OP-NH2 as described in step 2.1.1.
-
Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane. Note: PVDF is recommended over nitrocellulose for its chemical robustness.
-
-
On-Membrane Click Reaction: [13]
-
After transfer, wash the membrane briefly with TBST.
-
Prepare the click reaction cocktail immediately before use: Mix CuSO₄, THPTA, Azide-Biotin, and sodium ascorbate in PBS at concentrations similar to the in-solution method.
-
Incubate the membrane in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Blocking and Detection:
-
Wash the membrane thoroughly with TBST to remove all click reagents.
-
Proceed with the blocking, Streptavidin-HRP incubation, washing, and ECL detection steps as described in step 2.1.4.
-
Caption: Comparison of in-solution versus on-membrane click chemistry workflows.
Performance Comparison: OP-NH2 vs. Other Metabolic Labels
The choice of a bioorthogonal probe is dictated by the biological question. OP-NH2 is designed to detect protein carbonylation, a marker of oxidative stress. This contrasts with other widely used probes that report on different cellular processes, such as de novo protein synthesis.
Table 1: Comparison of Metabolic Labeling Probes
| Probe | Target Modification | Incorporation Method | Key Advantages | Limitations |
| This compound (OP-NH2) | Protein Carbonylation (Aldehydes/Ketones) | Chemical reaction with existing carbonyls. | Directly measures oxidative protein damage. Does not require metabolic machinery. | Labeling efficiency depends on the level of carbonylation. May require an inducing agent. |
| L-Azidohomoalanine (AHA) / L-Homopropargylglycine (HPG) | De Novo Protein Synthesis | Metabolic incorporation in place of methionine.[14][15][16] | Directly measures the rate of new protein synthesis.[17] High specificity for nascent proteins.[16] | Requires methionine-free media for efficient labeling. Can be toxic at high concentrations or long incubations. |
| Alkyne-modified Fatty Acids (e.g., 15-YNE) | Protein Palmitoylation / Acylation | Metabolic incorporation by cellular machinery.[18] | Reports on dynamic lipid modifications of proteins. | Can be metabolized into other lipids, potentially leading to off-target labeling.[18] |
| Alkyne/Azide-modified Sugars (e.g., Ac4GalNAz) | Protein Glycosylation | Metabolic incorporation into glycan structures.[19] | Allows for the specific study of protein glycosylation dynamics. | Efficiency can depend on cellular sugar metabolism pathways. |
The detection of newly synthesized proteins using AHA provides a valuable control and point of comparison. For example, one could investigate whether an oxidative stressor that increases protein carbonylation (detected by OP-NH2) also affects the rate of global protein synthesis (detected by AHA).[16] Such a dual-labeling experiment would provide a more complete picture of the cellular response.
Data Analysis and Validation
A critical aspect of any Western blot experiment is robust data validation and quantification.
Self-Validating Controls:
-
No-Click Control: A sample that has been labeled with OP-NH2 but is not subjected to the click chemistry reaction. This control should yield no signal when probed with streptavidin-HRP and confirms that the signal is dependent on the click reaction.[20]
-
No-Probe Control: A sample that is subjected to the click chemistry reaction but was never incubated with the OP-NH2 probe. This control verifies that the azide-biotin does not non-specifically bind to proteins.
-
Inhibitor Control: For studies of de novo protein synthesis using AHA, co-incubation with a protein synthesis inhibitor like cycloheximide should abolish the signal, confirming that labeling is dependent on active translation.[16][20]
Quantitative Analysis:
For quantitative comparisons between samples, densitometry analysis of the Western blot bands is required. The total signal in each lane, representing the global level of protein carbonylation, can be quantified. This value should be normalized to a loading control, such as a total protein stain (e.g., Ponceau S) or a housekeeping protein like GAPDH or β-actin. Total protein normalization is often preferred as it accounts for variations in protein loading more accurately.[21]
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inefficient OP-NH2 labeling (low carbonylation). | Increase probe concentration or incubation time. Consider using a known inducer of oxidative stress. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all components were added in the correct order. Optimize reaction time. | |
| Problem with Western blot detection. | Check the activity of Streptavidin-HRP and ECL substrate. Ensure proper transfer. | |
| High Background | Excess click chemistry reagents. | For in-solution methods, include a protein precipitation step. For on-membrane methods, increase the number and duration of post-click washes. |
| Non-specific binding of Streptavidin-HRP. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Ensure adequate washing. | |
| Non-specific Bands | Endogenous biotinylated proteins. | This is a known issue. Run a "no-click" control lane to identify these bands. They are typically few and sharp. |
Conclusion
The use of this compound coupled with click chemistry provides a robust and specific method for detecting and quantifying carbonylated proteins by Western blot. This bioorthogonal approach circumvents the need for modification-specific antibodies and offers a direct readout of oxidative protein damage. When compared with other metabolic labeling techniques, such as AHA labeling for nascent protein synthesis, it becomes a powerful tool for dissecting complex cellular responses to stress. By employing the detailed protocols and validation controls outlined in this guide, researchers can generate high-quality, reliable data to advance their studies in cell biology and drug development.
References
-
Gao, Y., & Yang, B. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(23), 5244-5257. [Link]
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Chittavanich, P., et al. (2024, October 11). Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes. STAR Protocols. [Link]
-
ResearchGate. (n.d.). Detection of AHA incorporation by western blotting. [Image]. ResearchGate. [Link]
-
Efrat, A., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]
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Ullrich, A., et al. (2014). Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans. Nature Protocols, 9(10), 2237-2255. [Link]
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Thiele, C., et al. (2022). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 3(3), 101538. [Link]
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Li, J., et al. (2023). Bioorthogonal Photocatalytic Protein Labeling and Cross-Linking Enabled by Stabilized Ketyl Radicals. Journal of the American Chemical Society, 145(49), 26829-26839. [Link]
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Heal, W. P., & Tate, E. W. (2015). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology, 7(3), 165-188. [Link]
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ResearchGate. (n.d.). Comparison of results obtained with Western blotting and 35S metabolic labeling experiments. [Image]. ResearchGate. [Link]
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Med Chem 101. (n.d.). Click Chemistry. Med Chem 101. [Link]
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Schiapparelli, L., et al. (2014). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 9(10), 2237-2255. [Link]
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G-Biosciences. (2019, September 24). Click Chemistry and its application to proteomics. G-Biosciences. [Link]
-
Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Liu, J., & He, D. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3215. [Link]
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Springer Nature Experiments. (n.d.). Click Chemistry for Target Engagement Studies. Springer Nature. [Link]
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MDPI. (2023). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 24(23), 16894. [Link]
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Penning, T. M., et al. (2012). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 25(10), 2095-2105. [Link]
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Baehr, L. M., et al. (2022). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 3(2), 101287. [Link]
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Leuchowius, K.-J., et al. (2011). Western Blotting via Proximity Ligation for High Performance Protein Analysis. Molecular & Cellular Proteomics, 10(6), M110.005032. [Link]
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Findlay, J. B. C., & Evans, W. H. (Eds.). (1987). Biological Membranes: A Practical Approach. IRL Press. [Link]
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PubMed. (2025, October 21). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. [Link]
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Biocompare. (2017, December 19). Western Blotting: Choosing the Best Detection Method. Biocompare. [Link]
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2021). A bioorthogonal chemical reporter for the detection and identification of protein lactylation. Chemical Science, 12(3), 1039-1046. [Link]
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MDPI. (2023). Comparison of Automated and Traditional Western Blotting Methods. International Journal of Molecular Sciences, 24(8), 7545. [Link]
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Pratt, M. R., et al. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 10(4), e53. [Link]
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Comparative Guide: Alkynyl vs. Azido Hydroxylamine Probes
This guide provides a technical comparison between Alkynyl Hydroxylamine and Azido Hydroxylamine probes, focusing on their application in Chemical Proteomics and Glycomics (specifically Metabolic Oligosaccharide Engineering and Carbonyl detection).
Executive Summary: The Selection Matrix
In chemical biology, hydroxylamine-functionalized probes (specifically
-
Glycomics: Periodate oxidation of sialic acids on glycoproteins.
-
Lipidomics: Oxidative stress-induced lipid peroxidation (e.g., 4-HNE).
-
Protein Profiling: Carbonylation of amino acid side chains.
While the primary ligation (Oxime formation) is identical, the bioorthogonal handle (Alkyne vs. Azide) dictates the downstream workflow, sensitivity, and background noise.
| Feature | Alkynyl Hydroxylamine | Azido Hydroxylamine |
| Primary Handle | Terminal Alkyne ( | Azide ( |
| Detection Partner | Azide-Tag (Biotin/Fluor) | Alkyne-Tag (Biotin/Fluor) |
| Click Chemistry | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) or CuAAC |
| Key Advantage | Low Background , High Steric Accessibility | Biocompatible (No Copper toxicity) |
| Key Limitation | Requires Cu(I) (Toxic to live cells) | Cyclooctyne tags (SPAAC) are bulky & prone to non-specific binding |
| Best Use Case | Cell Lysates , Fixed Cells, High-Sensitivity Proteomics | Live Cell Imaging , In vivo labeling |
Mechanism of Action & Workflow
Both probes function as bifunctional linkers. The Hydroxylamine (Aminooxy) terminus reacts chemoselectively with aldehydes/ketones under mild acidic-to-neutral conditions (pH 4.5–7.0) to form a stable oxime linkage . The secondary handle is then targeted via Click Chemistry.
Figure 1: Comparative Labeling Workflow
Caption: Dual-step labeling strategy. Both probes utilize oxime ligation for capture, diverting at the detection stage based on the bioorthogonal handle.
Technical Deep Dive: Performance Comparison
A. Alkynyl Hydroxylamine Probes
-
Chemistry: Uses Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4][5]
-
Performance:
-
Sterics: The terminal alkyne is the smallest possible bioorthogonal handle, minimizing interference with the oxime ligation efficiency.
-
Reaction Rate: CuAAC is extremely fast (
) and can be driven to near completion with high concentrations of Azide-Tags. -
Background: Generally lower. Azide-tags (used for detection) are relatively inert in biological lysates compared to cyclooctynes.
-
-
Critical Drawback: The requirement for Copper (Cu) and reducing agents (Ascorbate) generates Reactive Oxygen Species (ROS). This causes:
-
Protein precipitation in some samples.
-
Degradation of nucleic acids.
-
Toxicity in live cells (making it strictly for lysates or fixed cells ).
-
B. Azido Hydroxylamine Probes
-
Chemistry: Primarily uses Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO or BCN tags.
-
Performance:
-
Biocompatibility: Completely copper-free. Ideal for labeling cell surface glycans on living cells before fixation.
-
Stability Issues: Azides can be reduced to amines by endogenous thiols or metabolic processes inside the cell, rendering the probe inactive.
-
Background Noise: The detection reagents (Cyclooctynes like DBCO) are hydrophobic and prone to reacting with free thiols (cysteine residues) on proteins (Michael addition), leading to higher non-specific background in proteomic workflows.
-
-
Optimization: Requires careful blocking of free thiols (e.g., with Iodoacetamide) if performing enrichment from lysates.
Data Summary: Head-to-Head Metrics
| Metric | Alkynyl-Hydroxylamine (via CuAAC) | Azido-Hydroxylamine (via SPAAC) |
| Ligation Efficiency | High (Driven by Cu catalyst) | Moderate (Kinetics of strain release) |
| Steric Hindrance | Very Low | Low (Probe) / High (Tag) |
| Live Cell Compatible | No (Cu toxicity) | Yes |
| Background (Non-specific) | Low | Moderate (Tag-thiol reactivity) |
| Proteomic Coverage | Superior (Due to enrichment efficiency) | Good |
| Cost | Low (Reagents are simple) | High (DBCO/BCN tags are expensive) |
Experimental Protocols
Protocol A: Sialic Acid Profiling in Cell Lysates (Alkynyl-Hydroxylamine)
Target: Oxidized Glycoproteins. Method: CuAAC.
Reagents:
-
Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.4).
-
Oxidation: Sodium Periodate (
). -
Probe: Alkynyl-Hydroxylamine (2 mM stock in DMSO).
-
Click Reagents:
, THPTA (Ligand), Sodium Ascorbate, Azide-Biotin.
Step-by-Step:
-
Lysis: Lyse cells (e.g.,
) in Lysis Buffer containing protease inhibitors. Clarify by centrifugation. -
Oxidation: Dilute lysate to 2 mg/mL. Add
(final 1 mM). Incubate 30 min at 4°C (dark).-
Control: Prepare a sample without periodate.
-
-
Quench: Add glycerol (5%) or sodium sulfite to quench excess periodate.
-
Probe Labeling: Add Alkynyl-Hydroxylamine (100 µM final). Adjust pH to 6.5–7.0. Incubate 1.5 hours at Room Temp (RT) with agitation.
-
Click Reaction (CuAAC):
-
Add Azide-Biotin (100 µM).
-
Add Premixed Catalyst Complex:
(1 mM) + THPTA (2 mM) + Sodium Ascorbate (2 mM). -
Incubate 1 hour at RT.
-
-
Cleanup: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess probe.
-
Enrichment: Resuspend pellet; bind to Streptavidin beads for MS analysis or Western Blot.
Protocol B: Live Cell Surface Imaging (Azido-Hydroxylamine)
Target: Cell Surface Carbonyls. Method: SPAAC.
Reagents:
-
Probe: Azido-Hydroxylamine (10 mM stock).
-
Tag: DBCO-Fluorophore (e.g., DBCO-Cy5).
Step-by-Step:
-
Induction: Treat cells to generate carbonyls (e.g., mild periodate treatment 1 mM, 5 min on ice for surface sialic acids).
-
Wash: Wash cells 2x with PBS (pH 6.5). Slightly acidic pH accelerates oxime formation.
-
Probe Labeling: Add Azido-Hydroxylamine (50–100 µM) in PBS (pH 6.5 + 2% FBS). Incubate 1 hour at RT or 4°C.
-
Wash: Wash cells 3x with PBS to remove unbound probe.
-
Click Reaction (SPAAC): Add DBCO-Cy5 (20 µM) in media/PBS. Incubate 30–60 min at RT (dark).
-
Note: No Copper is added.
-
-
Visualization: Wash 3x with PBS. Fix cells (4% PFA) or image live immediately.
Decision Guide
Use the following logic tree to select the appropriate probe for your experiment.
Figure 2: Probe Selection Logic
Caption: Decision matrix for selecting between Alkynyl and Azido probes based on sample integrity and sensitivity requirements.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link
-
Agard, N. J., et al. (2006). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link
-
Ray, S., et al. (2023). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling. Methods in Molecular Biology. Link
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Unlocking Deeper Proteome Access: The Pentynyl Advantage Over Propargyl Linkers in Chemical Proteomics
An In-Depth Technical Guide:
In the intricate landscape of chemical proteomics, the choice of a chemical probe's linker is a critical determinant of experimental success. While seemingly a simple spacer, the linker profoundly influences a probe's reactivity, specificity, and cellular access. For years, the propargyl group, a terminal alkyne, has been a workhorse for attaching reporter tags via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] However, emerging evidence and field-proven insights are highlighting the distinct advantages of a slightly longer analogue: the pentynyl linker.
This guide provides a comprehensive comparison of pentynyl and propargyl linkers, moving beyond anecdotal observations to present a data-driven rationale for why the two-carbon extension in the pentynyl group can be a pivotal design choice for researchers aiming to overcome common challenges in activity-based protein profiling (ABPP) and other chemical proteomics workflows.
The Core Distinction: Beyond a Simple Spacer
At its heart, the difference between a propargyl and a pentynyl linker is the length of the alkyl chain attached to the terminal alkyne. This subtle modification has significant downstream consequences for the probe's interaction with its biological environment.
While both present a terminal alkyne for bioorthogonal ligation, the extended chain of the pentynyl linker repositions this reactive group further from the probe's core structure. This spatial difference is the root of its primary advantages.
Performance Comparison: Pentynyl vs. Propargyl Linkers
The selection of a linker should be a strategic decision based on the specific experimental goals and the nature of the protein targets. Below, we compare the two linkers across key performance metrics relevant to chemical proteomics.
| Performance Metric | Propargyl Linker | Pentynyl Linker | Rationale & Key Advantages |
| Reaction Kinetics (CuAAC) | Efficient | Generally Comparable/Slightly Slower | While some studies suggest minimal differences in reactivity for unactivated alkynes, the increased steric freedom of the pentynyl group can sometimes lead to more efficient conjugation in complex biological mixtures.[4] |
| Steric Accessibility | Lower | Higher | The longer pentynyl linker projects the reactive alkyne away from the probe body, significantly reducing steric hindrance. This is crucial for labeling targets within confined active sites or sterically crowded protein complexes.[5] |
| Cell Permeability | Moderate | Generally Higher | The increased hydrophobicity of the pentynyl linker can enhance passive diffusion across cell membranes, leading to improved labeling of intracellular targets. However, this is context-dependent and can be influenced by the overall properties of the probe.[6][7] |
| Off-Target Labeling | Potential for Context-Dependent Off-Targeting | Potentially Reduced | By distancing the reactive alkyne from the core probe, the pentynyl linker may reduce non-specific interactions driven by the probe's scaffold, leading to a cleaner labeling profile.[8] |
| Cytotoxicity | Low to Moderate | Low to Moderate | All terminal alkynes can exhibit some level of cytotoxicity. While direct comparative studies are limited, the overall toxicity is highly dependent on the probe's warhead and concentration.[9][10] |
The Causality Behind the Pentynyl Advantage
1. Overcoming Steric Hindrance:
Many enzyme active sites are located within deep clefts or are shielded by surrounding protein domains. When a probe binds to its target, a propargyl linker can position the alkyne in a sterically encumbered environment, making it inaccessible to the bulky copper-ligand complex and the azide-biotin/fluorophore tag required for CuAAC. The additional ~2.5 Å length of the pentynyl linker can be sufficient to project the alkyne out of this crowded pocket, enabling efficient and successful ligation.[5] This is a critical advantage when profiling enzyme families known for recessed active sites, such as certain proteases and kinases.
2. Enhancing Cell Permeability:
For probes designed to function in living cells, the ability to cross the cell membrane is paramount. While factors like hydrogen bond donors and molecular weight are critical, lipophilicity plays a significant role in passive membrane transport.[6][11] The addition of an ethylene group in the pentynyl linker increases its lipophilicity compared to the propargyl linker. This can lead to improved cell permeability and, consequently, more robust labeling of intracellular protein targets. This is particularly relevant for the development of PROTACs and other chemical probes intended for in-cellulo or in-vivo applications.[7]
Experimental Workflow: A Head-to-Head Comparison
To empirically determine the optimal linker for a given biological system, a competitive activity-based protein profiling (ABPP) experiment is the gold standard. This workflow allows for direct comparison of target engagement and specificity.
Protocol: Competitive ABPP for Linker Evaluation
-
Cell Culture and Probe Treatment: a. Plate cells of interest (e.g., cancer cell line) and grow to ~80% confluency. b. For each probe (propargyl-linked and pentynyl-linked), create a dilution series (e.g., 0.1 µM to 10 µM) in serum-free media. Include a DMSO vehicle control. c. Aspirate media from cells, wash once with PBS, and add the probe-containing media. Incubate for 1 hour at 37°C.
-
Proteome Harvesting: a. Aspirate media and wash cells twice with cold PBS. b. Lyse cells on the plate with cold lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 1 mg/mL.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [12] a. To 100 µL of normalized proteome (100 µg), add the following click-chemistry reagents in order: i. 1 µL of 10 mM Azide-Biotin (final concentration 100 µM). ii. 2 µL of a freshly prepared 50 mM solution of TCEP (final concentration 1 mM). iii. 1 µL of 10 mM TBTA ligand in DMSO (final concentration 100 µM). iv. 1 µL of 50 mM CuSO₄ (final concentration 0.5 mM). b. Vortex briefly and allow the reaction to proceed for 1 hour at room temperature.
-
Protein Enrichment: a. Add 50 µL of a 50% slurry of streptavidin-agarose beads to each sample. b. Incubate for 1 hour at room temperature with gentle rotation to enrich for biotinylated proteins. c. Pellet the beads by centrifugation (1500 x g for 2 min) and discard the supernatant. d. Wash the beads sequentially with 1% SDS in PBS, 1 M NaCl, and finally with PBS to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a buffer containing urea and dithiothreitol (DTT) to denature and reduce the proteins. b. Alkylate cysteines with iodoacetamide (IAA). c. Perform on-bead digestion with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
-
Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides. b. Compare the spectral counts or peptide intensities for known targets and off-targets between the propargyl- and pentynyl-probe treated samples. A higher signal for a target protein with the pentynyl probe, especially at lower concentrations, would indicate superior performance.
Conclusion and Future Outlook
The choice between a pentynyl and a propargyl linker is more than a matter of chain length; it is a strategic decision that can significantly impact the depth and clarity of a chemical proteomics experiment. The pentynyl linker's ability to mitigate steric hindrance and potentially improve cell permeability makes it a superior choice for a growing number of applications, particularly those involving challenging protein targets or live-cell profiling.[5][6]
While the propargyl linker remains a valuable and cost-effective tool, researchers should consider the pentynyl alternative as a primary option during probe design, especially when initial experiments with propargyl-based probes yield suboptimal results. As the field of chemical proteomics continues to push the boundaries of sensitivity and complexity, the rational design of every component of a chemical probe, including the often-overlooked linker, will be paramount to success.
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Bråthe, A., Gundersen, L. L., Nissen-Meyer, J., Rise, F., & Spilsberg, B. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880. [Link]
-
Sun, T., & Verhelst, S. H. (2017). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & Cellular Proteomics, 16(2), 291-299. [Link]
-
ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. ResearchGate.[Link]
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Krasnov, A. A., Presolski, S. I., McCarroll, M. E., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(10), 2186-2191. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
Donovan, K. A., Ferguson, F. M., Bushman, J. W., Eleuteri, N. A., Bhunia, D., Ryu, M. J., ... & Gray, N. S. (2020). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 16(12), 1333-1341. [Link]
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Hall, I. H., Tse, E. Y., & Muhammad, R. A. (1996). Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives. Metal-Based Drugs, 3(2), 101-112. [Link]
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ResearchGate. (2021). Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. ResearchGate.[Link]
-
van der Heijden, F., & van der Vight, M. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2). [Link]
-
Catalent Biologics. (n.d.). Specialized Linkers. Catalent Biologics.[Link]
-
Parker, C. G., & Galan, S. R. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 612-624. [Link]
-
Chen, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(5), 2885. [Link]
-
Roberts, A. M., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.[Link]
-
ResearchGate. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ResearchGate.[Link]
-
Ibarra-Arellano, N., et al. (2022). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Molecules, 27(15), 4884. [Link]
-
Martí-Centelles, V., & Duarte, F. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 269, 104735. [Link]
-
Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107. [Link]
-
Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8883-8895. [Link]
-
Al-Zoubi, R. M., & Al-Masri, H. S. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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Burnham, B. S., et al. (1998). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. Archiv der Pharmazie, 331(11), 337-341. [Link]
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Ciulli, A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Journal of Medicinal Chemistry, 63(16), 8883-8895. [Link]
-
MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.[Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
cheMIKAILproteomics. (n.d.). Research. cheMIKAILproteomics.[Link]
-
Li, Y., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research, 52(9), 2473-2484. [Link]
-
ResearchGate. (n.d.). Labeling performance of linker molecules 19 and 20 on different biotargets. ResearchGate.[Link]
-
Wrisberg, M. V., et al. (2019). Probing paracellular -versus transcellular tissue barrier permeability using a gut mucosal explant culture system. European Journal of Pharmaceutics and Biopharmaceutics, 139, 236-247. [Link]
-
Sun, H., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(6), 1613-1617. [Link]
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The Definitive Guide to Control Experiments in Alkynyl Probe Metabolic Labeling
Metabolic labeling with alkynyl probes has fundamentally transformed how we track biomolecular synthesis. By hijacking endogenous biosynthetic pathways, researchers can incorporate terminal alkynes into nascent DNA, proteins, lipids, and glycans. These bioorthogonal "handles" are subsequently detected via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)—commonly known as click chemistry—using azide-functionalized fluorophores or affinity tags[1],[2].
However, the extreme sensitivity of CuAAC is a double-edged sword. Without rigorously designed control experiments, non-specific dye trapping, off-target metabolism, and copper-induced artifacts can easily be misinterpreted as true biological signals[3]. As a Senior Application Scientist, I have structured this guide to objectively compare alkynyl probes against legacy methods and provide a self-validating framework for designing foolproof metabolic labeling experiments.
Comparative Performance: Alkynyl Probes vs. Legacy Alternatives
Historically, tracking macromolecular synthesis relied on radioactive isotopes (e.g.,
Table 1: Performance and Control Comparison of Metabolic Labeling Strategies
| Target Pathway | Alkynyl Probe | Legacy Alternative | Key Advantages of Alkynyl Probes | Primary Vulnerability & Required Control |
| DNA Replication | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (Antibody) | Eliminates harsh HCl/DNase denaturation; preserves protein epitopes for multiplexing[4]. | EdU induces DNA instability and cell-cycle arrest at high doses[3]. Control: Titration & Hydroxyurea. |
| Protein Synthesis | HPG (Homopropargylglycine) | Non-radioactive; enables single-cell resolution via flow cytometry and high-content imaging[6]. | Requires methionine depletion, altering cell state. Control: Translation inhibitors (Anisomycin). | |
| Protein Prenylation | C15Alk (Alkynyl-farnesol) | Reduces detection time from weeks to hours; enables MS enrichment of the prenylome[5],[2]. | Endogenous FPP outcompetes the probe. Control: Lovastatin to deplete endogenous pools[7]. | |
| Lipid Palmitoylation | Alk-C16 ( | Robust global imaging; avoids radioactive waste management[8]. | High background from non-covalent lipid partitioning. Control: Hydroxylamine cleavage. |
Architecting the Self-Validating System: The 4-Pillar Control Strategy
A metabolic labeling experiment is only as robust as its negative controls. Because the click reaction utilizes hydrophobic azide-dyes and reactive copper species, background noise is inevitable[9]. To establish a self-validating system, you must design your experiment to isolate the causality of the fluorescent signal.
Logical decision tree for establishing baseline noise and validating signal specificity.
The No-Probe Control (Vehicle Only)
-
Execution: Cells are treated with a vehicle (e.g., DMSO) instead of the alkynyl probe, but are subjected to the complete CuAAC reaction (azide-dye + Cu catalyst)[2].
-
Causality: Azide-fluorophores can non-specifically intercalate into nucleic acids or bind hydrophobic protein pockets. Furthermore, copper can induce the oxidation of cellular components, creating reactive sites. This control establishes the absolute baseline noise of the detection reagents interacting with the native cellular matrix.
The No-Copper Control (Catalyst Omission)
-
Execution: Cells receive the alkynyl probe and the azide-dye, but the copper catalyst (e.g., CuSO
) is omitted from the reaction buffer. -
Causality: Proves that the fluorescent signal is strictly dependent on the covalent 1,4-disubstituted 1,2,3-triazole linkage formed by the CuAAC reaction. If a signal appears here, it indicates that the azide-dye is non-covalently binding to the alkynyl probe or other cellular structures[3].
The Biological Inhibitor Control
-
Execution: Cells are pre-treated with a pathway-specific inhibitor (e.g., Anisomycin for translation, Lovastatin for prenylation) prior to probe addition[7],[6].
-
Causality: Alkynyl probes are structural analogs, meaning they can passively accumulate in lipid bilayers or be metabolized through off-target pathways. By chemically shutting down the target enzyme (e.g., the ribosome or prenyltransferase), you confirm that probe incorporation is actively driven by the specific biological process of interest[6].
The Competition Control (Endogenous Depletion)
-
Execution: Modulating the ratio of the alkynyl probe to the natural metabolite.
-
Causality: For probes like C15Alk, endogenous farnesyl pyrophosphate (FPP) competes for the prenyltransferase enzyme. Using an inhibitor like Lovastatin not only acts as a control but actively enhances the bioorthogonal signal by depleting the natural competitor[7]. Conversely, flooding the system with excess natural metabolite (e.g., Methionine for HPG) should abolish the signal, proving the probe's specificity[6].
Validated Experimental Protocols
The following protocol details the metabolic labeling of nascent proteins using HPG (or AHA) and EdU, explicitly integrating the required controls to ensure a self-validating workflow.
Metabolic incorporation of alkynyl probes and subsequent bioorthogonal detection via CuAAC.
Step-by-Step Workflow: Multiplexed HPG/EdU Labeling
Phase 1: Preparation and Endogenous Depletion
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
For HPG (Protein Synthesis): Wash cells twice with warm PBS and incubate in Methionine-free medium for 30 minutes. Causality: Depleting intracellular methionine pools forces the Met-tRNA synthetase to utilize the HPG analog[6].
-
Control Generation: Divide your samples into four cohorts:
-
Cohort A (Test): Standard depletion.
-
Cohort B (No-Probe): Standard depletion.
-
Cohort C (No-Copper): Standard depletion.
-
Cohort D (Inhibitor): Add 40 µM Anisomycin (for HPG) or 2 mM Hydroxyurea (for EdU) during the 30-minute depletion phase[6].
-
Phase 2: Pulse Labeling 4. Add the alkynyl probe to Cohorts A, C, and D:
-
HPG: 50 µM final concentration.
-
EdU: 10 µM final concentration. (Note: High EdU concentrations induce toxicity; 10 µM is optimal for short pulses[4],[3]).
-
Add an equivalent volume of vehicle (DMSO) to Cohort B.
-
Incubate for the desired pulse time (e.g., 1–4 hours) under standard culture conditions.
Phase 3: Fixation and Permeabilization 7. Remove the media, wash cells 3x with ice-cold PBS containing 1% BSA to remove unincorporated probe. 8. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. 9. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes. Causality: Permeabilization is critical for the bulky azide-fluorophore and CuAAC reagents to access intracellular alkynes[4].
Phase 4: CuAAC "Click" Ligation 10. Prepare the Click Reaction Master Mix. Crucial: Reagents must be added in this exact order to prevent premature copper oxidation[9]:
- 1x PBS (Buffer)
- 1 mM CuSO
(Catalyst) - 1 mM THPTA ligand (Protects biomolecules from Reactive Oxygen Species[9])
- 2–5 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)
- 10 mM Sodium Ascorbate (Freshly prepared; reduces Cu(II) to the active Cu(I) state[9]).
- Apply Reactions:
- Apply the full Master Mix to Cohorts A, B, and D.
- Apply a modified Master Mix lacking CuSO
to Cohort C.
- Incubate for 30 minutes at room temperature, protected from light.
- Wash extensively (3x 10 mins) with PBS containing 0.1% Tween-20 to remove unreacted dye, followed by imaging or flow cytometry.
By strictly adhering to this self-validating architecture, you ensure that the resulting data reflects genuine biological synthesis rather than chemical artifacts.
References
-
A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining. PubMed / National Institutes of Health. Available at:[Link]
-
Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC / National Institutes of Health. Available at:[Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at:[Link]
-
Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. PMC / National Institutes of Health. Available at:[Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews / ACS Publications. Available at:[Link]
-
Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. ResearchGate. Available at:[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
Technical Comparison: O-(pent-4-yn-1-yl)hydroxylamine vs. Hydrazine Probes for Glycan Analysis
Executive Summary
This guide provides a technical analysis comparing O-(pent-4-yn-1-yl)hydroxylamine (an alkyne-functionalized aminooxy probe) against traditional Hydrazine/Hydrazide probes for glycan labeling.
The Verdict:
-
This compound is the superior choice for live-cell imaging and metabolic engineering . Its resulting oxime linkage is hydrolytically stable without the need for toxic reducing agents, and the alkyne handle enables modular detection via Bioorthogonal Click Chemistry.
-
Hydrazine/Hydrazide probes (e.g., Biotin-hydrazide, Lucifer Yellow CH) are best suited for in vitro structural analysis or fixed-cell applications where reductive stabilization (using NaCNBH₃) is permissible.
Part 1: Mechanism of Action
Both probes target aldehydes or ketones, which are typically introduced into glycans via Periodate Oxidation (targeting sialic acids) or Metabolic Oligosaccharide Engineering (MOE) . However, the stability of the resulting bond dictates the experimental workflow.
Chemical Reaction Pathways
-
Aminooxy Ligation (Hydroxylamine): Reacts with aldehydes to form an Oxime .[1]
-
Hydrazine Ligation: Reacts with aldehydes to form a Hydrazone .[2]
The
Reaction Diagram
The following diagram illustrates the divergent pathways and the critical role of Aniline catalysis.
Caption: Comparative reaction pathways. Note the reversibility of the hydrazone bond necessitating reduction, whereas the oxime bond is intrinsically stable.
Part 2: Stability & Kinetics Comparison
The primary differentiator is hydrolytic stability .
Quantitative Comparison
| Feature | This compound (Oxime) | Hydrazine Probes (Hydrazone) |
| Bond Type | Oxime ( | Hydrazone ( |
| Equilibrium Constant ( | ||
| Hydrolysis Rate (pH 7) | Very Slow (Stable for days) | Moderate (Requires reduction) |
| Reduction Requirement | No (Optional) | Yes (Usually NaCNBH₃) |
| Toxicity | Low (Suitable for Live Cells) | High (Due to NaCNBH₃) |
| Aniline Catalysis | Increases rate ~10-100x | Increases rate ~10-100x |
The Aniline Effect
Both reactions are slow at neutral pH (
-
Key Insight: For this compound, aniline allows labeling at pH 6.5–7.0 , preserving cell viability.
Part 3: Experimental Protocols
Workflow A: Live-Cell Labeling with this compound
Best for: Visualizing cell-surface glycans, metabolic engineering.
Step 1: Metabolic Labeling or Oxidation [4]
-
Option A (Metabolic): Incubate cells with peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or similar analogs (24-48h).
-
Option B (Oxidation): Wash cells with PBS (pH 7.4). Treat with 1 mM NaIO₄ (Sodium Periodate) for 5 min at 4°C. Note: Keep temp low and time short to prevent side reactions. Quench with 1 mM glycerol.
Step 2: Aniline-Catalyzed Ligation
-
Prepare Labeling Buffer: PBS (pH 6.7) containing 100 µM this compound and 10 mM Aniline .
-
Incubate cells in Labeling Buffer for 60–90 min at 4°C (to prevent endocytosis) or 37°C.
-
Wash cells 2x with PBS containing 1% FBS.
Step 3: Click Chemistry Detection (CuAAC)
-
React the alkyne-labeled glycans with an Azide-Fluorophore (e.g., Azide-Alexa Fluor 488).
-
Use a biocompatible copper catalyst formulation (e.g., CuSO₄ + THPTA ligand + Sodium Ascorbate) for 15-30 min.
-
Wash and image.
Workflow B: In Vitro Labeling with Hydrazine Probes
Best for: Glycan release analysis (HPLC/CE), fixed tissue.
Step 1: Oxidation [1][4][5][6]
-
Treat purified glycoprotein or fixed tissue with 1–10 mM NaIO₄ in Acetate Buffer (pH 5.5) for 30 min at 4°C.
-
Quench with glycerol or ethylene glycol.
Step 2: Labeling & Reduction
-
Add Hydrazine Probe (e.g., Biotin-hydrazide) at 5 mM in Acetate Buffer (pH 5.5).
-
Incubate for 2 hours at Room Temp.
-
Critical Step: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 10–20 mM.
-
Warning: NaCNBH₃ generates HCN gas in acid; work in a fume hood.
-
-
Incubate for 30 min to reduce the hydrazone to a stable hydrazine linkage.
-
Dialyze or use size-exclusion chromatography to remove excess probe.
Part 4: Workflow Visualization
Caption: Workflow comparison showing the additional reduction step required for hydrazine probes and the click-chemistry modularity of the hydroxylamine probe.
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[5] Chemical Reviews.
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.
-
Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Molecular Probes Handbook.
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. broadpharm.com [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
